Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-6-10(7-11)4-5-13-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXFRPSIASGKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716614 | |
| Record name | tert-Butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223573-41-8 | |
| Record name | 1,1-Dimethylethyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223573-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate, a valuable spirocyclic building block in medicinal chemistry and drug discovery. The outlined synthetic pathway proceeds through the formation of the core heterocyclic system, 2-oxa-6-azaspiro[3.3]heptane, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.
Reaction Pathway
The synthesis is a multi-step process commencing with the construction of the N-tosyl protected spirocycle from a commercially available starting material. Subsequent deprotection of the tosyl group yields the free secondary amine, which is then protected with a Boc group to afford the final product.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of the 2-oxa-6-azaspiro[3.3]heptane core and subsequent N-Boc protection.
Step 1: Synthesis of 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane
This initial step involves the formation of the spirocyclic core via a double cyclization reaction.
Experimental Workflow
Caption: Workflow for the synthesis of the N-tosyl protected intermediate.
Methodology:
-
To a solution of tribromopentaerythritol (1 equivalent) and p-toluenesulfonamide (1.1 equivalents) in ethanol, potassium hydroxide (KOH) (3 equivalents) is added.
-
The resulting mixture is heated to reflux and maintained at this temperature for an extended period (typically 48-96 hours), with reaction progress monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed sequentially with water and cold ethanol to remove impurities.
-
The product, 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane, is dried under vacuum.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| Tribromopentaerythritol | 1 eq | Starting material |
| p-Toluenesulfonamide | 1.1 eq | Nitrogen source |
| Potassium Hydroxide | 3 eq | Base |
| Ethanol | - | Solvent |
Step 2: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
This step involves the removal of the tosyl protecting group to yield the parent spirocyclic amine. The free amine is often isolated as a more stable salt.
Methodology:
-
The 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane (1 equivalent) is suspended in an appropriate solvent, such as tetrahydrofuran (THF).
-
Magnesium turnings (excess) are added to the suspension.
-
The reaction is initiated, often with the aid of a sonicator or by heating, and stirred until the starting material is consumed.
-
The reaction is carefully quenched, and the resulting free amine is extracted into an organic solvent.
-
To facilitate isolation and improve stability, the free amine can be converted to a salt (e.g., oxalate or sulfonate) by treatment with the corresponding acid.[1]
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane | 1 eq | Protected amine |
| Magnesium Turnings | Excess | Deprotecting agent |
| Tetrahydrofuran (THF) | - | Solvent |
Step 3: Synthesis of this compound
The final step is the protection of the secondary amine with a Boc group.
Methodology:
-
2-Oxa-6-azaspiro[3.3]heptane (or its salt, with appropriate addition of a base to liberate the free amine) (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.
-
A base, such as triethylamine or sodium bicarbonate (if starting from the salt), is added.
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) is added portion-wise to the solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting amine is fully consumed.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography, to yield this compound.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 2-Oxa-6-azaspiro[3.3]heptane | 1 eq | Free amine |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1-1.2 eq | Boc-protecting agent |
| Triethylamine/NaHCO₃ | Excess | Base |
| Dichloromethane (DCM) | - | Solvent |
Quantitative Data Summary
While a consolidated report with yields for the direct synthesis of the title compound is not available in the surveyed literature, the following table provides typical yields for analogous reactions found in the literature for the synthesis of similar spirocyclic systems.
| Step | Product | Typical Yield Range | Reference |
| 1 | 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane | Not explicitly stated, but multi-gram synthesis is reported. | [2] |
| 2 | 2-Oxa-6-azaspiro[3.3]heptane (as a salt) | Yields can be variable; improved methods report higher efficiency.[1] | [1][3] |
| 3 | This compound | Boc-protection of amines typically proceeds in high yield (>90%). | Standard organic chemistry procedure. |
Characterization Data
The final product, this compound, is a commercially available compound. The expected characterization data is as follows:
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| CAS Number | 1223573-41-8 |
| Appearance | Solid |
| ¹H NMR | Expected signals for the spirocyclic core protons and the tert-butyl group. |
| ¹³C NMR | Expected signals for the spirocyclic carbons, the carbonyl carbon of the Boc group, and the tert-butyl carbons. |
| Mass Spectrometry | [M+H]⁺ = 200.1281 |
This guide provides a comprehensive overview of a viable synthetic route to this compound based on established chemical literature. Researchers should optimize the reaction conditions for their specific laboratory settings to achieve the best results.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
CAS Number: 1223573-41-8
A Comprehensive Overview for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate, a valuable building block in medicinal chemistry. This document consolidates essential data, experimental protocols, and conceptual frameworks to support its application in the development of novel therapeutics.
Core Compound Properties
This compound is a heterocyclic compound featuring a spirocyclic scaffold composed of an oxetane and an azetidine ring. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates its use in multi-step organic syntheses.
| Property | Value | Source |
| CAS Number | 1223573-41-8 | [1] |
| Molecular Formula | C₁₀H₁₇NO₃ | [1] |
| Molecular Weight | 199.25 g/mol | N/A |
| Monoisotopic Mass | 199.12085 Da | [2] |
| Predicted XlogP | 0.8 | [2] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | N/A |
| Solubility | Soluble in methanol, ethanol, and dichloromethane | N/A |
| Storage | Store in a cool, dry place, protected from light | N/A |
Synthesis and Experimental Protocols
While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not detailed in the reviewed literature, the synthesis of analogous 2-oxa-6-azaspiro[3.3]heptane derivatives provides a well-established strategic framework. A general and adaptable synthetic approach is outlined below, based on reported methods for similar structures.[3][4][5]
General Synthetic Strategy: Nucleophilic Cyclization
The core of the 1-oxa-6-azaspiro[3.3]heptane scaffold is typically constructed via a nucleophilic cyclization reaction. This involves the reaction of a suitable amine with a bifunctional electrophile containing the oxetane ring.
Conceptual Workflow for the Synthesis of the 1-oxa-6-azaspiro[3.3]heptane core:
Caption: General workflow for the synthesis of the target molecule.
Illustrative Experimental Protocol (Adapted from related syntheses):
-
Reaction Setup: To a solution of a Boc-protected amine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN), is added a base (e.g., potassium carbonate or triethylamine).
-
Addition of Electrophile: 3,3-Bis(bromomethyl)oxetane or a similar di-electrophilic oxetane derivative is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a temperature typically ranging from 60 to 100 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Role in Drug Discovery and Medicinal Chemistry
The 1-oxa-6-azaspiro[3.3]heptane scaffold is of significant interest to medicinal chemists due to its properties as a bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.
Application as a Bioisostere
The rigid, three-dimensional structure of the 1-oxa-6-azaspiro[3.3]heptane moiety makes it an attractive replacement for more common heterocyclic rings in drug candidates, such as piperidine and morpholine.[3][5][6]
Logical Relationship of Bioisosteric Replacement:
Caption: Bioisosteric relationship and resulting property improvements.
The introduction of the spirocyclic oxetane can lead to several advantageous modifications of a drug candidate's properties:
-
Reduced Lipophilicity: Counterintuitively, the addition of the carbon-rich spirocyclic system can lead to a decrease in the octanol-water partition coefficient (logP), which can improve the pharmacokinetic profile of a drug.[6]
-
Increased Aqueous Solubility: The presence of the oxygen atom in the oxetane ring can enhance the hydrogen bonding capacity and overall polarity of the molecule, leading to better solubility.[3]
-
Improved Metabolic Stability: The spirocyclic core is generally more resistant to metabolic degradation compared to more flexible aliphatic rings.[3]
-
Novel Structural Scaffolds and Exit Vectors: The rigid geometry of the spirocycle provides well-defined exit vectors for substituents, allowing for precise exploration of the chemical space around a biological target.[5]
Signaling Pathway Interactions
While specific signaling pathways directly modulated by this compound are not yet extensively documented in publicly available literature, its derivatives are being investigated in various therapeutic areas. For instance, spirocyclic compounds are being explored as MOR (mu-opioid receptor) agonists for the treatment of pain.[7] The incorporation of this scaffold into known pharmacophores allows for the fine-tuning of activity against specific biological targets.
Conclusion
This compound is a promising and versatile building block for the development of next-generation therapeutics. Its unique structural and physicochemical properties offer medicinal chemists a valuable tool to overcome common challenges in drug design, such as poor solubility, metabolic instability, and the need for novel intellectual property. Further research into the synthesis and biological applications of this compound and its derivatives is warranted to fully exploit its potential in modern drug discovery.
References
- 1. This compound | 1223573-41-8 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C10H17NO3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxa spiro derivative, preparation method therefor, and applications thereof in medicines - Patent US-10442793-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in publicly available literature, this document compiles essential information, including data for structurally related compounds, and outlines detailed experimental protocols for its characterization.
Core Physicochemical Properties
This compound, identified by the CAS Number 1223573-41-8, possesses the linear formula C₁₀H₁₇NO₃. A summary of its basic properties is presented below.
| Property | Value | Source |
| CAS Number | 1223573-41-8 | |
| Linear Formula | C₁₀H₁₇NO₃ | |
| Molecular Weight | 199.25 g/mol | Calculated |
| IUPAC Name | This compound | [1] |
Due to a lack of specific experimental data for the title compound, the following table presents physicochemical properties of structurally similar spirocyclic compounds to provide a comparative context for researchers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 1147557-97-8 | C₁₁H₁₉NO₃ | 213.27 | 127-129 | 316.6 ± 42.0 |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1181816-12-5 | C₁₁H₁₇NO₃ | 211.26 | 117.0 - 121.0 | Not Available |
| tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | 147804-30-6 | C₁₁H₁₉NO₃ | 213.28 | 55 - 59 | Not Available |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound. The capillary method is a widely used technique for this determination.
Methodology:
-
Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and completely liquefies are recorded as the melting range.
Boiling Point Determination
For liquid compounds, the boiling point is a characteristic physical property. The micro boiling point or Thiele tube method is suitable for small sample quantities.
Methodology:
-
Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube or an oil bath.
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.
-
Observation: The heating is stopped when a steady stream of bubbles emerges from the capillary tube. As the apparatus cools, the liquid will be drawn into the capillary tube at the point where the vapor pressure of the liquid equals the atmospheric pressure. The temperature at which the liquid enters the capillary tube is the boiling point.
Solubility Determination
Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability. The shake-flask method is a standard technique to determine the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer solutions) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Analysis: The concentration of the solute in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Synthesis and Reactivity
While a specific synthesis protocol for this compound was not found in the reviewed literature, synthetic routes for analogous azaspiro[3.3]heptane derivatives often involve multi-step processes. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been described and can serve as a reference for developing a synthetic strategy[2][3][4]. The general approach may involve the construction of the spirocyclic core followed by functional group manipulations. The tert-butoxycarbonyl (Boc) protecting group is commonly used in organic synthesis and can be removed under acidic conditions to liberate the secondary amine for further functionalization.
Potential Applications and Biological Relevance
The azaspiro[3.3]heptane scaffold is of significant interest in medicinal chemistry as a bioisostere for piperidine and other cyclic amines, which are prevalent in many approved drugs. The rigid, three-dimensional nature of the spirocycle can lead to improved binding affinity and selectivity for biological targets. For example, a related compound, tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, is utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation[5]. This suggests that this compound and its derivatives could be valuable building blocks in the design of new therapeutic agents.
This technical guide serves as a foundational resource for researchers working with this compound. The provided protocols and comparative data aim to facilitate further investigation into the properties and potential applications of this promising chemical entity.
References
- 1. 6-Boc-1-oxa-6-azaspiro[3.3]heptane, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. researchgate.net [researchgate.net]
- 3. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate. This spirocyclic compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.
Molecular Structure and Identifiers
This compound is a heterocyclic compound featuring a unique spirocyclic system composed of an oxetane and an azetidine ring. The azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1223573-41-8 |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCO2 |
| InChI Key | QOXFRPSIASGKGE-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and limited available spectroscopic data for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 199.25 g/mol | Calculated |
| Monoisotopic Mass | 199.120843 g/mol | Calculated |
| Mass Spectrometry (ESI) | m/z = 199.1 | [1] |
| XlogP3 | 0.8 | Predicted |
| Hydrogen Bond Donor Count | 0 | Calculated |
| Hydrogen Bond Acceptor Count | 4 | Calculated |
| Rotatable Bond Count | 1 | Calculated |
| Exact Mass | 199.120843 g/mol | Calculated |
| Topological Polar Surface Area | 38.8 Ų | Calculated |
| Heavy Atom Count | 14 | Calculated |
Synthesis and Experimental Protocols
The synthesis of this compound is described in patent literature, where it is prepared as a key intermediate for the synthesis of sirtuin modulators.[1] While a detailed, step-by-step protocol is not fully disclosed, the general synthetic strategy involves the construction of the spirocyclic core.
A plausible synthetic pathway, based on the assembly of similar spiro[3.3]heptane systems, is outlined below. This proposed workflow is for illustrative purposes and would require optimization.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol (Hypothetical):
-
Activation of the Diol: 3,3-Bis(hydroxymethyl)oxetane would first be converted to a di-leaving group derivative, for example, by tosylation or mesylation, to facilitate subsequent nucleophilic substitution.
-
Reductive Amination: N-Boc-3-azetidinone can be reacted with a suitable amine under reductive amination conditions to introduce a nucleophilic nitrogen that can participate in the cyclization.
-
Intramolecular Cyclization: The activated diol and the aminated azetidine intermediate would then be reacted together. An alternative and more direct approach described in patents involves the formation of the core structure followed by the introduction of the Boc-protecting group.
-
Purification: The crude product is purified by flash chromatography on silica gel using a hexane:ethyl acetate gradient to yield the final product.[1]
The Boc protecting group can be subsequently removed using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane to yield the free amine, 1-oxa-6-azaspiro[3.3]heptane, as a TFA salt, which can be used in further synthetic steps.[2]
Applications in Drug Discovery and Medicinal Chemistry
The 1-oxa-6-azaspiro[3.3]heptane scaffold is of significant interest to the pharmaceutical industry as a bioisostere for commonly used motifs like morpholine and piperidine.[3] The rigid, three-dimensional structure of the spiro[3.3]heptane system can offer advantages in terms of metabolic stability, aqueous solubility, and binding affinity to biological targets.[3]
This compound, and its deprotected form, have been utilized as key building blocks in the synthesis of:
-
Sirtuin Modulators: These compounds are being investigated for the treatment of a wide range of diseases, including those related to aging, metabolic disorders, and neurodegenerative diseases.[1]
-
ATR Kinase Inhibitors: The 1-oxa-6-azaspiro[3.3]heptane moiety has been incorporated into inhibitors of ATR (Ataxia Telangiectasia and Rad3-related) kinase, a key protein in the DNA damage response, which is a target for cancer therapy.
-
Janus Kinase (JAK) Inhibitors: This scaffold has been used in the development of inhibitors for JAKs, which are implicated in inflammatory and autoimmune diseases.[4]
-
Antituberculosis Agents: The 2-oxa-6-azaspiro[3.3]heptane isomer has been used in the synthesis of potent antitubercular drug candidates, highlighting the potential of this spirocyclic system in infectious disease research.
The unique conformational constraints of the 1-oxa-6-azaspiro[3.3]heptane core can lead to improved pharmacokinetic properties and novel interactions with protein targets, making it an attractive scaffold for the design of new and improved therapeutic agents.
Signaling Pathways
While specific signaling pathways directly modulated by this compound itself are not detailed, its utility as a precursor for sirtuin modulators suggests its indirect involvement in pathways regulated by these enzymes. Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes.
Caption: General overview of cellular processes influenced by sirtuin modulators.
This diagram illustrates that compounds synthesized from this compound can modulate sirtuin activity, which in turn affects critical cellular functions such as metabolism, aging, inflammation, and DNA repair. The precise downstream effects would be dependent on the final structure of the active pharmaceutical ingredient.
References
- 1. CA2852936A1 - Substituted bicyclic aza-heterocycles and analogues as sirtuin modulators - Google Patents [patents.google.com]
- 2. AU2010319842A1 - Bicyclic pyridines and analogs as sirtuin modulators - Google Patents [patents.google.com]
- 3. Spiro[3.3]heptane-2,6-dione|CAS 20061-23-8|RUO [benchchem.com]
- 4. US8809359B2 - Phenyl amino pyrimidine bicyclic compounds and uses thereof - Google Patents [patents.google.com]
Spectroscopic and Synthetic Insights into Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS No. 1223573-41-8) is a unique spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid, three-dimensional structure offers a compelling alternative to traditional saturated heterocycles, potentially leading to improved pharmacological properties.[1] This technical guide provides a summary of the available data for this compound and outlines general experimental approaches for its synthesis and characterization.
Physicochemical Properties
A summary of the known and predicted properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | [3] |
| Molecular Weight | 199.25 g/mol | [4] |
| CAS Number | 1223573-41-8 | |
| Predicted XlogP | 0.8 | [3] |
| Monoisotopic Mass | 199.12085 Da | [3] |
Spectroscopic Data (Analog Compound)
As a point of reference, the experimental spectroscopic data for the structurally related compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate , is presented below. It is crucial to note that these spectra are not of the title compound and should be used for illustrative purposes only.
¹H NMR Spectrum of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[6]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in a tabulated format in the search results. |
¹³C NMR Spectrum of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[6]
| Chemical Shift (ppm) | Assignment |
| Data not available in a tabulated format in the search results. |
Mass Spectrometry of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[6]
| m/z | Ion |
| Data not available in a tabulated format in the search results. |
Experimental Protocols
General Synthesis of the 1-Oxa-6-azaspiro[3.3]heptane Core
While a specific protocol for this compound is not detailed in the literature, a general approach to the synthesis of the core 1-oxa-6-azaspiro[3.3]heptane scaffold can be extrapolated from methods used for related azaspiro[3.3]heptanes.[5][6] A plausible retro-synthetic analysis suggests that the target molecule could be assembled from a suitable oxetane-containing precursor and an azetidine fragment.
A generalized synthetic workflow is as follows:
-
Preparation of a 3-substituted oxetane: A key starting material would be an oxetane ring bearing a functional group suitable for coupling with the azetidine component. This could be achieved through various methods, including the Paterno-Büchi reaction or the cyclization of appropriate diols.
-
Synthesis of a protected azetidine derivative: A suitably protected azetidine with a nucleophilic or electrophilic handle would be required. The tert-butoxycarbonyl (Boc) group is a common protecting group for the azetidine nitrogen.
-
Spirocyclization: The crucial step involves the coupling of the oxetane and azetidine fragments to form the spirocyclic core. The specific reaction conditions would depend on the nature of the functional groups on the two precursors.
-
Purification: The final product would be purified using standard techniques such as column chromatography.
Spectroscopic Characterization Workflow
The structural elucidation of the synthesized this compound would involve a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment, including chemical shifts, coupling constants, and integration, which helps in assigning the protons to their respective positions in the molecule.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl group of the carbamate (expected around 1700 cm⁻¹) and the C-O-C stretch of the oxetane ring.
Visualizations
General Workflow for Synthesis and Analysis
The following diagram illustrates a general workflow for the synthesis and characterization of a novel spirocyclic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of a novel spirocyclic compound.
This guide provides a foundational understanding of this compound for researchers. While experimental data remains limited, the information on related compounds and general synthetic strategies offers a starting point for further investigation and development in the field of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C10H17NO3) [pubchemlite.lcsb.uni.lu]
- 4. 6-Boc-1-oxa-6-azaspiro[3.3]heptane, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate, a novel spirocyclic scaffold with increasing importance in medicinal chemistry. While specific experimental data for this exact compound is not publicly available, this document compiles predictive data based on structurally analogous compounds and outlines comprehensive experimental protocols for its synthesis and characterization.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the spirocyclic core and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the rigid, strained ring system. The predicted data is based on spectra of similar compounds reported in the literature.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 4.7 - 4.5 | Singlet | 4H | Protons on carbons adjacent to the oxygen atom (C2, C4) |
| ~ 4.0 - 3.8 | Singlet | 4H | Protons on carbons adjacent to the nitrogen atom (C5, C7) |
| 1.46 | Singlet | 9H | tert-Butyl protons of the Boc group |
Disclaimer: The data presented in Table 1 is a prediction based on the analysis of structurally related compounds and has not been experimentally verified for this compound.
Structural Elucidation and Signal Assignment
The predicted ¹H NMR spectrum is notably simple due to the high degree of symmetry in the 1-oxa-6-azaspiro[3.3]heptane core.
-
Oxetane Ring Protons (C2, C4): The four protons on the carbons flanking the oxygen atom are expected to be chemically equivalent and appear as a single peak. Due to the influence of the electronegative oxygen, this signal is predicted to be the most downfield among the ring protons, estimated around δ 4.5-4.7 ppm.
-
Azetidine Ring Protons (C5, C7): Similarly, the four protons on the carbons adjacent to the nitrogen atom are predicted to be equivalent. The nitrogen of the Boc-protected amine is less electron-withdrawing than the ether oxygen, leading to an upfield shift compared to the oxetane protons, likely in the region of δ 3.8-4.0 ppm.
-
Tert-butyl Protons: The nine protons of the tert-butyl group of the Boc protector are equivalent and will produce a sharp singlet at approximately δ 1.46 ppm, a characteristic signal for this protecting group.
dot
An In-depth Technical Guide to the ¹³C NMR Analysis of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate and Related Spirocyclic Systems
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive search for the specific ¹³C NMR data for Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate did not yield a publicly available experimental spectrum or assigned chemical shifts. This guide will provide a detailed analysis of a closely related and structurally significant analogue, Tert-butyl 6-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate , for which reliable data has been published. The methodologies and principles described herein are directly applicable to the target compound.
Introduction
This compound is a novel spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The rigid, three-dimensional nature of the spiro[3.3]heptane core offers a unique conformational profile that can be exploited to enhance binding affinity and selectivity for biological targets. A thorough understanding of the spectroscopic properties of this molecule is paramount for its synthesis, characterization, and the development of new chemical entities. This guide provides an in-depth overview of the ¹³C NMR analysis of a representative spiro[3.3]heptane system, offering a blueprint for the characterization of the target compound.
Representative ¹³C NMR Data
The following table summarizes the ¹³C NMR chemical shift data for Tert-butyl 6-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate , a structurally related analogue. The data is presented to illustrate the expected chemical shift ranges for the carbon atoms in this class of spirocyclic compounds.
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |
| Carbonyl (Boc) | 155.9 | Singlet |
| Aromatic C-O | 152.4 | Singlet |
| Aromatic C-N | 145.7 | Singlet |
| Aromatic CH | 114.5 | Doublet |
| Aromatic CH | 112.9 | Doublet |
| Quaternary C (Boc) | 79.6 | Singlet |
| Methylene (CH₂) | 62.7 | Triplet |
| Methylene (CH₂) | 59.5 (broad) | Triplet |
| Methoxy (OCH₃) | 55.8 | Quartet |
| Spirocyclic Quaternary C | 33.5 | Singlet |
| Methyl (Boc) | 28.4 | Quartet |
Note: Data is for a related compound and serves as a representative example.[1]
Experimental Protocols
A generalized experimental protocol for acquiring high-quality ¹³C NMR spectra for compounds of this nature is provided below.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the purified solid compound.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
3.2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and resolution.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure efficient transfer of radiofrequency power.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine spectra.
-
Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point to allow for adequate relaxation of the carbon nuclei between scans.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is from 128 to 1024 scans, depending on the sample concentration and spectrometer sensitivity.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualization of Molecular Structure and Logical Relationships
The following diagrams illustrate the molecular structure of the target compound and a typical workflow for its characterization.
Caption: Molecular structure of this compound with hypothetical atom numbering.
Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of spirocyclic compounds.
References
The Emergence of Oxa-azaspiro[3.3]heptanes: A Technical Guide to a Novel Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is a perpetual driver of innovation in drug discovery. Among the more recent entrants into the medicinal chemist's toolbox are the oxa-azaspiro[3.3]heptane derivatives. These rigid, three-dimensional structures are gaining significant attention as bioisosteric replacements for common saturated heterocycles like morpholine and piperazine. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this promising class of compounds, complete with detailed experimental protocols and a quantitative analysis of their properties.
Introduction: The Rationale for Oxa-azaspiro[3.3]heptanes
The oxa-azaspiro[3.3]heptane core, characterized by two fused four-membered rings, one containing an oxygen and the other a nitrogen atom, offers a unique combination of properties. Its inherent rigidity reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. Furthermore, the introduction of a spirocyclic center can significantly alter a molecule's physicochemical properties, often leading to lower lipophilicity (logD) and increased aqueous solubility, which are desirable attributes for drug candidates.[1]
Synthesis of Novel Oxa-azaspiro[3.3]heptane Derivatives
The synthesis of oxa-azaspiro[3.3]heptane derivatives can be approached through various synthetic strategies. A common method involves the cyclization of a suitably substituted precursor containing both the oxetane and azetidine ring-forming functionalities.
General Synthetic Workflow
A representative workflow for the synthesis of a 2-oxa-6-azaspiro[3.3]heptane derivative is depicted below. This multi-step process typically starts from commercially available starting materials and involves key steps such as nucleophilic substitution and intramolecular cyclization.
Caption: General synthetic workflow for oxa-azaspiro[3.3]heptane derivatives.
Data Presentation: Physicochemical and Biological Properties
The substitution of traditional heterocyclic moieties with oxa-azaspiro[3.3]heptanes can have a profound impact on a compound's properties. The following tables summarize key quantitative data, comparing parent molecules with their spirocyclic analogues.
Physicochemical Properties
| Compound Pair | Parent Moiety | Spirocyclic Moiety | ΔlogD7.4 | ΔpKa | Reference |
| 1 | Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | -0.6 | +0.8 | [1] |
| 2 | Piperazine | 2,6-Diazaspiro[3.3]heptane | -1.2 | +1.5 | [1] |
Biological Activity
| Target | Parent Compound pIC50 | Spirocyclic Analogue pIC50 | Fold Change | Reference |
| LRRK2 | 8.2 | 7.8 | 2.5-fold decrease | [1] |
| EGFR | 9.1 | 8.7 | 2.5-fold decrease | [1] |
| Cathepsin S | 7.5 | 6.9 | 4.0-fold decrease | [1] |
| Kv7 Channel | 6.4 | <5.0 | >25-fold decrease | [1] |
| Antibacterial (E. coli) | Active | Inactive | - | [1] |
Signaling Pathways Modulated by Oxa-azaspiro[3.3]heptane Derivatives
Derivatives of oxa-azaspiro[3.3]heptane have been investigated as modulators of various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target in oncology. Inhibition of EGFR signaling can block downstream pathways responsible for cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by an oxa-azaspiro[3.3]heptane derivative.
LRRK2 Signaling Pathway
Leucine-rich repeat kinase 2 (LRRK2) is a key target in Parkinson's disease. Inhibiting its kinase activity is a promising therapeutic strategy.
Caption: LRRK2 signaling pathway and its inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the discovery and evaluation of novel oxa-azaspiro[3.3]heptane derivatives.
Synthesis of 6-(4-bromophenyl)-2-oxa-6-azaspiro[3.3]heptane
Materials:
-
3,3-Bis(bromomethyl)oxetane (1.0 eq)
-
4-Bromoaniline (1.1 eq)
-
Potassium carbonate (2.5 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of 4-bromoaniline in acetonitrile, add potassium carbonate.
-
Add 3,3-bis(bromomethyl)oxetane to the mixture.
-
Heat the reaction mixture to reflux and stir for 16 hours.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
In Vitro LRRK2 Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific LRRK2 substrate.
Materials:
-
Recombinant LRRK2 enzyme
-
LRRK2-specific peptide substrate (e.g., LRRKtide)
-
ATP (γ-32P-ATP or unlabeled ATP for non-radioactive methods)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Test compound (oxa-azaspiro[3.3]heptane derivative)
-
Phosphocellulose paper or other capture method
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing LRRK2 enzyme and the peptide substrate in the assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Wash the phosphocellulose paper to remove unreacted ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter.
-
Calculate the IC50 value of the test compound.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial strain (e.g., E. coli)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plate
-
Bacterial inoculum standardized to 0.5 McFarland standard
Procedure:
-
Perform a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., A549)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
The discovery and development of novel oxa-azaspiro[3.3]heptane derivatives represent a significant advancement in medicinal chemistry. Their unique structural and physicochemical properties make them attractive scaffolds for the design of new therapeutic agents. This guide has provided a comprehensive overview of their synthesis, a quantitative analysis of their properties, insights into the signaling pathways they modulate, and detailed experimental protocols for their evaluation. As research in this area continues, oxa-azaspiro[3.3]heptanes are poised to become a valuable and frequently utilized motif in the pursuit of innovative medicines.
References
The Ascendance of Spirocyclic Scaffolds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular architectures with enhanced therapeutic potential has led to a burgeoning interest in three-dimensional (3D) scaffolds in drug discovery. Among these, spirocyclic systems—characterized by two rings sharing a single atom—have emerged as a particularly promising class of structures. Their inherent rigidity, novel topology, and ability to project substituents into distinct vectors in three-dimensional space offer significant advantages over traditional flat, aromatic systems. This in-depth technical guide explores the core principles of spirocyclic scaffolds in drug discovery, providing insights into their design, synthesis, and application, supported by quantitative data, detailed experimental protocols, and visualizations of their engagement with key biological pathways.
The Spirocyclic Advantage: Escaping Flatland in Medicinal Chemistry
The introduction of spirocyclic motifs into drug candidates can profoundly influence their pharmacological and pharmacokinetic properties. The move away from planar, sp2-hybridized carbon-rich molecules towards more three-dimensional, sp3-hybridized structures, a concept often termed "escaping flatland," is a key strategy in modern medicinal chemistry to improve compound developability.[1] Spirocycles inherently possess a higher fraction of sp3-hybridized carbons (Fsp3), a parameter that has been correlated with higher clinical success rates.[1]
The primary advantages of incorporating spirocyclic scaffolds include:
-
Enhanced Three-Dimensionality: The rigid, non-planar geometry of spirocycles allows for a more precise and diverse spatial arrangement of functional groups, enabling optimal interactions with the complex and often well-defined binding pockets of biological targets.[2]
-
Improved Physicochemical Properties: The introduction of spirocyclic moieties can lead to significant improvements in key drug-like properties. For instance, the incorporation of an oxygen atom to form oxaspirocycles can dramatically increase aqueous solubility—in some cases by up to 40-fold—and reduce lipophilicity (logP), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
-
Increased Potency and Selectivity: The conformational constraint imposed by the spirocyclic core can lock a molecule into its bioactive conformation, leading to enhanced binding affinity for its intended target and reduced off-target activity.[4]
-
Metabolic Stability: The quaternary spirocenter can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.
-
Novelty and Patentability: The unique and diverse chemical space occupied by spirocyclic compounds provides opportunities for the discovery of novel intellectual property.
Quantitative Impact of Spirocyclization on Drug Properties
The theoretical advantages of spirocyclic scaffolds are borne out by empirical data. The following table summarizes the quantitative improvements in physicochemical and pharmacological properties observed upon the introduction of spirocyclic motifs in various drug discovery programs.
| Property | Non-Spirocyclic Analogue | Spirocyclic Analogue | Fold Improvement/Change | Reference |
| Aqueous Solubility | Carbocyclic | Oxaspirocyclic | Up to 40x increase | [3] |
| Lipophilicity (logP) | Higher | Lower | Reduction | [3] |
| Metabolic Stability | Prone to metabolism | Increased stability | - | [4] |
| Potency (IC50) | Higher IC50 | Lower IC50 | Varies | [4] |
| Selectivity | Lower | Higher | Varies | [4] |
FDA-Approved Drugs Featuring Spirocyclic Scaffolds
The successful translation of spirocyclic scaffolds from concept to clinic is evidenced by the growing number of FDA-approved drugs that incorporate these motifs. The following table provides a selection of such drugs, highlighting their chemical structures, primary targets, and therapeutic indications.
| Drug Name | Chemical Structure | Primary Target(s) | Therapeutic Indication | Year of Approval |
| Griseofulvin | Image of Griseofulvin structure | Tubulin beta chain, Keratin | Fungal infections | 1959[1] |
| Buspirone | Image of Buspirone structure | Serotonin 5-HT1A receptor | Anxiety disorders | 1986[1] |
| Drospirenone | Image of Drospirenone structure | Progesterone and mineralocorticoid receptors | Contraception | 2000[1] |
| Moxidectin | Image of Moxidectin structure | GABA-A and glutamate-gated chloride ion channels | Onchocerciasis (river blindness) | 2018[1] |
| Nuzolvence (zoliflodacin) | Image of Nuzolvence structure | Bacterial type II topoisomerase | Uncomplicated urogenital gonorrhea | 2025 |
Key Experimental Protocols for the Synthesis of Spirocyclic Scaffolds
The construction of the quaternary spirocenter presents unique synthetic challenges. However, a number of robust and versatile synthetic methodologies have been developed to access a wide array of spirocyclic systems.
Synthesis of Spirocyclic Oxindoles
Spiro-oxindoles are a prominent class of spirocycles found in numerous natural products and pharmacologically active compounds. A common strategy for their synthesis involves a ring-closing metathesis reaction.
Protocol: Ruthenium-Catalyzed Ring-Closing Metathesis for Spiro-Oxindole Synthesis [5]
-
Preparation of the Diallylated Oxindole Substrate:
-
To a solution of the desired N-substituted oxindole in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 2.2 equivalents) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (2.5 equivalents) dropwise and continue stirring at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the 3,3-diallyl oxindole.
-
-
Ring-Closing Metathesis:
-
Dissolve the 3,3-diallyl oxindole (1.0 equivalent) in degassed toluene.
-
Add Grubbs' first-generation catalyst (2 mol%).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired spiro-oxindole derivative.
-
Synthesis of Spiro-Piperidine Derivatives
Spiro-piperidines are valuable scaffolds in medicinal chemistry, often imparting favorable pharmacokinetic properties. Intramolecular cyclization strategies are frequently employed for their synthesis.
Protocol: Synthesis of Spiro[chromane-2,4'-piperidin]-4(3H)-one Derivatives [6]
-
Condensation Reaction:
-
A mixture of the appropriate cycloalkanone, an aromatic amine, and a catalytic amount of a Lewis acid (e.g., Sc(OTf)3) in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
After cooling, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Hydrogenation:
-
The crude product from the previous step is dissolved in methanol and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
The reaction is stirred at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give the spiro-piperidine precursor.
-
-
Reduction:
-
The carbonyl group of the precursor is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous solvent like THF at 0 °C to room temperature.
-
The reaction is quenched carefully with water and aqueous sodium hydroxide.
-
The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated to yield the final spiro-piperidine derivative, which can be further purified by chromatography.
-
Spirocyclic Scaffolds in Action: Modulating Key Signaling Pathways
The unique structural features of spirocycles make them ideal candidates for targeting challenging protein-protein interactions and allosteric sites on receptors.
Inhibition of the MDM2-p53 Interaction
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation. The development of small molecules that can disrupt the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 function in cancer cells. Spiro-oxindole scaffolds have proven to be particularly effective in mimicking the key interactions of p53 with MDM2.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bepls.com [bepls.com]
The Ascendancy of Azaspiro[3.3]heptanes: A Technical Guide to a Privileged Bioisostere
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of common saturated heterocycles with bioisosteric mimics is a cornerstone of modern medicinal chemistry, aimed at optimizing physicochemical properties and enhancing drug-like characteristics. Among the emerging class of rigid, three-dimensional scaffolds, azaspiro[3.3]heptanes have garnered significant attention. Their unique spirocyclic core imparts a fixed, non-planar geometry that offers a distinct advantage over their traditional monocyclic counterparts like piperidine, piperazine, and morpholine. This technical guide provides an in-depth exploration of the role of azaspiro[3.3]heptanes as bioisosteres, summarizing key quantitative data, detailing experimental protocols for their synthesis, and visualizing their interaction with a key signaling pathway.
Physicochemical and Pharmacokinetic Advantages
The incorporation of an azaspiro[3.3]heptane moiety can significantly modulate a compound's properties. Generally, these spirocycles tend to decrease lipophilicity (logD) and increase aqueous solubility, attributes highly desirable for improving the pharmacokinetic profile of drug candidates.[1][2] This counterintuitive effect, where the addition of a carbon atom leads to lower lipophilicity, is often attributed to an increase in the basicity (pKa) of the nitrogen atom, which is further from the electron-withdrawing groups in the parent heterocycle.[1]
Comparative Physicochemical Properties
The following tables summarize the key physicochemical properties of various azaspiro[3.3]heptane scaffolds in comparison to their classical bioisosteres.
| Scaffold | Bioisostere Of | pKa | clogP | logD (pH 7.4) | Aqueous Solubility (µM) | Reference |
| 1-Azaspiro[3.3]heptane | Piperidine | 10.8 | 1.3 | -0.5 | >230 | [3] |
| 2-Methylpiperidine | - | 10.9 | 1.8 | 0.1 | >230 | [3] |
| 2-Azaspiro[3.3]heptane | Piperidine | - | 0.7 | - | - | [4] |
| N-Methylpiperidine | - | - | 1.8 | - | - | [4] |
| 2,6-Diazaspiro[3.3]heptane | Piperazine | - | - | -0.17 to -0.75 | - | [5] |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine | 8.1 | -0.7 | -1.2 | - | [1][4] |
| Morpholine | - | 6.6 | - | - | - | [1] |
Table 1: Comparative physicochemical data of azaspiro[3.3]heptane scaffolds and their corresponding monocyclic bioisosteres.
Impact on Biological Activity
The rigid nature of the azaspiro[3.3]heptane core can lead to improved target selectivity and potency by locking the molecule in a more favorable conformation for binding.
| Compound | Target | IC₅₀ (nM) | Bioisostere Replacement For | Reference |
| AZD1979 (contains 2-oxa-6-azaspiro[3.3]heptane) | MCHR1 | ~12 | Morpholine | [1] |
| Olaparib Analog (contains 2,6-diazaspiro[3.3]heptane) | PARP-1 | 12.6 | Piperazine | [6] |
| Bupivacaine Analog (contains 1-azaspiro[3.3]heptane) | - | - | Piperidine | [7][8] |
Table 2: Examples of biologically active compounds incorporating azaspiro[3.3]heptane scaffolds.
Key Experimental Protocols
The synthesis of azaspiro[3.3]heptanes can be achieved through various synthetic routes. Below are detailed methodologies for the preparation of key azaspiro[3.3]heptane intermediates.
Synthesis of 1-Azaspiro[3.3]heptane Core
A robust method for the synthesis of 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition followed by reduction.[7][9]
Step 1: [2+2] Cycloaddition
-
To a solution of an endocyclic alkene (1.0 equiv) in a suitable solvent (e.g., toluene), add Graf's isocyanate (ClO₂S-NCO) (1.1 equiv).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the spirocyclic β-lactam.
Step 2: Reduction of the β-Lactam
-
To a solution of the spirocyclic β-lactam (1.0 equiv) in anhydrous THF under an inert atmosphere, add a solution of alane (AlH₃) in THF (2.0-3.0 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Carefully quench the reaction by the sequential addition of water and 15% aqueous NaOH.
-
Filter the resulting suspension through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by distillation or chromatography to afford the 1-azaspiro[3.3]heptane.
Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives
A practical route to functionalized 2,6-diazaspiro[3.3]heptanes involves a reductive amination followed by cyclization.[10]
Step 1: Reductive Amination
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv) and a primary amine or aniline (1.1 equiv) in dichloroethane, add acetic acid (1.0 equiv).
-
Stir the mixture at room temperature for 1 hour to form the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise and continue stirring at room temperature for 12-18 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract the product with dichloromethane.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by chromatography.
Step 2: Cyclization
-
To a stirred solution of the product from Step 1 (1.0 equiv) in THF, add potassium tert-butoxide (2.2 equiv, 1.0 M solution in THF).
-
Heat the reaction in a sealed tube at 70 °C for 1.5-3 hours.
-
Cool the reaction to room temperature, filter to remove KCl, and evaporate the solvent.
-
The resulting crude 2,6-diazaspiro[3.3]heptane derivative can be used directly or purified by chromatography.
Role in Modulating Signaling Pathways: The Case of AZD1979
The 2-oxa-6-azaspiro[3.3]heptane moiety is a key component of AZD1979, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[3] MCHR1 is a G-protein coupled receptor (GPCR) involved in the regulation of energy homeostasis, making it a target for anti-obesity therapeutics.[3][11] AZD1979 competitively blocks the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1, thereby inhibiting its downstream signaling.[11]
The signaling cascade initiated by MCH binding to MCHR1 is pleiotropic, involving coupling to both Gαi/o and Gαq proteins.[11] Antagonism of this pathway by AZD1979 leads to a reduction in food intake and an increase in energy expenditure.[12]
MCHR1 Signaling Pathway Antagonized by AZD1979
Conclusion
Azaspiro[3.3]heptanes represent a valuable class of bioisosteres that offer medicinal chemists a powerful tool to escape the "flatland" of traditional saturated heterocycles. Their rigid, three-dimensional structure can lead to significant improvements in physicochemical properties, such as increased solubility and reduced lipophilicity, while also enhancing biological activity and selectivity. The successful incorporation of these scaffolds into drug candidates like AZD1979 underscores their potential in modern drug discovery. As synthetic methodologies continue to evolve, the application of azaspiro[3.3]heptanes is expected to expand, paving the way for the development of novel therapeutics with superior pharmacokinetic and pharmacodynamic profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gup.ub.gu.se [gup.ub.gu.se]
- 5. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a valuable spirocyclic building block in modern organic synthesis and medicinal chemistry. The rigid, three-dimensional structure of the 1-oxa-6-azaspiro[3.3]heptane core makes it an attractive bioisostere for commonly used motifs such as piperidine and morpholine.[1][2][3] Incorporation of this scaffold into drug candidates can lead to improved physicochemical properties, including enhanced aqueous solubility and metabolic stability, while offering unique exit vectors for further functionalization.[4][5]
These application notes provide an overview of the synthetic utility of this compound, including its synthesis, key reactions, and detailed experimental protocols for its use in the construction of more complex molecules.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and scalable synthetic route can be extrapolated from the synthesis of analogous azaspiro[3.3]heptane derivatives. A common strategy involves the construction of the spirocyclic core from precursors like 3-iodooxetane or derivatives of pentaerythritol.
A potential synthetic pathway is outlined below, demonstrating a conceptual workflow for the preparation of this key building block.
Caption: Conceptual workflow for the synthesis of the target molecule.
Key Applications and Reactions
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The Boc-protecting group allows for the stable storage and handling of the parent amine, which can be deprotected and subsequently functionalized. The key reactions involving this building block are Boc-deprotection followed by N-functionalization.
Boc-Deprotection
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a crucial step to unmask the secondary amine for further reactions. This is typically achieved under acidic conditions.
N-Arylation
The resulting 1-oxa-6-azaspiro[3.3]heptane can be coupled with various aryl or heteroaryl halides through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is fundamental in medicinal chemistry for the synthesis of libraries of compounds with diverse aromatic substituents.
N-Alkylation
The secondary amine can also undergo nucleophilic substitution with alkyl halides to introduce a variety of alkyl groups.
Amide Bond Formation
Coupling of the deprotected amine with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) provides access to a wide range of amide-containing molecules.
The general workflow for the utilization of this building block is depicted below.
Caption: General workflow for the application of the building block.
Experimental Protocols
The following protocols are representative methodologies for the key transformations involving this compound and its deprotected form. These protocols are based on established procedures for similar substrates and may require optimization for specific cases.[6][7][8]
Protocol 1: Boc-Deprotection of this compound
Objective: To remove the Boc protecting group to yield 1-oxa-6-azaspiro[3.3]heptane, typically as a salt.
Materials:
-
This compound
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4 M in dioxane)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (10 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) or a solution of 4 M HCl in dioxane (5-10 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product, the salt of 1-oxa-6-azaspiro[3.3]heptane, can be used directly in the next step or neutralized.
-
For neutralization, dissolve the crude salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
Expected Outcome: The deprotection reaction is generally high-yielding, often proceeding in quantitative yields. The product can be isolated as a salt or the free base.
Protocol 2: N-Arylation of 1-oxa-6-azaspiro[3.3]heptane (Buchwald-Hartwig Amination)
Objective: To couple the deprotected 1-oxa-6-azaspiro[3.3]heptane with an aryl halide.
Materials:
-
1-oxa-6-azaspiro[3.3]heptane (from Protocol 1, 1.2 eq)
-
Aryl halide (e.g., aryl bromide, 1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk tube or sealed vial, add the aryl halide (1.0 eq), palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the 1-oxa-6-azaspiro[3.3]heptane (1.2 eq) followed by the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 100 | 18 | 85-95 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 70-85 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | 75-90 |
Note: The yields are illustrative and based on typical Buchwald-Hartwig amination reactions of similar substrates.
Signaling Pathways and Biological Relevance
The 1-oxa-6-azaspiro[3.3]heptane scaffold is primarily utilized as a bioisosteric replacement to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Therefore, the signaling pathway it influences is entirely dependent on the biological target of the final molecule it is incorporated into. For instance, if this moiety is integrated into a kinase inhibitor, the resulting compound would modulate the signaling pathway associated with that specific kinase. The inherent value of the scaffold is in its structural and physicochemical contributions rather than a direct interaction with a specific biological pathway on its own.
The logical relationship can be visualized as follows:
Caption: Role of the scaffold in modulating biological pathways.
Conclusion
This compound is a promising building block for the synthesis of novel, sp³-rich molecules in drug discovery. Its rigid, spirocyclic nature offers a strategic advantage in designing compounds with improved physicochemical and pharmacological properties. The provided protocols for deprotection and subsequent N-functionalization serve as a practical guide for researchers looking to incorporate this valuable scaffold into their synthetic programs. Further exploration of the reactivity of this building block is anticipated to expand its applications in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Deprotection of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a valuable building block in medicinal chemistry, often utilized for the synthesis of novel therapeutic agents. The 1-oxa-6-azaspiro[3.3]heptane scaffold provides a unique three-dimensional framework that can impart desirable physicochemical properties to drug candidates. The tert-butyloxycarbonyl (Boc) protecting group is commonly employed to mask the secondary amine during synthetic sequences. Its efficient and clean removal is a critical step in the path to the final active pharmaceutical ingredient.
These application notes provide detailed protocols for the deprotection of this compound, focusing on common acidic conditions. The choice of reagent and reaction conditions can be crucial to avoid potential side reactions, such as the opening of the strained oxetane ring.
Deprotection Strategies
The removal of the Boc protecting group is typically achieved under acidic conditions. The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an appropriate solvent.
Trifluoroacetic Acid (TFA) Mediated Deprotection
Trifluoroacetic acid is a highly effective reagent for Boc deprotection and is often the method of choice for acid-sensitive substrates containing an oxetane ring. The reaction is typically fast and proceeds at room temperature.
Hydrogen Chloride (HCl) Mediated Deprotection
While HCl in solvents like dioxane or methanol is a standard method for Boc removal, caution is advised when dealing with oxetane-containing molecules. Strong acidic conditions with HCl can potentially lead to the decomposition of the substrate through the opening of the oxetane ring.[1] Therefore, careful optimization of the reaction conditions is necessary.
Quantitative Data
While specific quantitative data for the deprotection of this compound is not widely published, the following table summarizes typical conditions and expected outcomes based on the deprotection of structurally similar N-Boc protected spirocyclic oxetanes and general Boc deprotection protocols.
| Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Purity (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 3 h | >95 (for analogous bis-spiro-oxetane) | High | [2] |
| 4M HCl in Dioxane | Dioxane | RT | 0.5 - 2 h | Variable (potential for decomposition) | Substrate dependent | [3][4] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is adapted from the deprotection of a structurally related bis-spiro-oxetane pyrroline derivative and is recommended for substrates containing an oxetane ring.[1][2]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10 equivalents) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 3 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volume of the initial DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to afford the deprotected 1-oxa-6-azaspiro[3.3]heptane.
Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in Dioxane
This is a general and often rapid method for Boc deprotection. However, due to the potential for oxetane ring opening, it is crucial to monitor the reaction closely and use the minimum necessary reaction time.[3][4]
Materials:
-
This compound
-
4M Hydrogen Chloride (HCl) in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.
-
Stir the reaction for 30 minutes to 2 hours. Monitor the reaction progress closely by TLC or LC-MS.
-
Upon completion of the reaction, remove the solvent in vacuo.
-
Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-oxa-6-azaspiro[3.3]heptane hydrochloride.
Visualizations
Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General experimental workflow for Boc deprotection.
Signaling Pathway of Deprotection
The diagram below outlines the chemical transformation occurring during the acid-catalyzed deprotection of the Boc group.
Caption: Acid-catalyzed Boc deprotection mechanism.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Pharmaceutical Intermediates from Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate. This spirocyclic building block, featuring a strained oxetane ring fused to a Boc-protected azetidine, serves as a versatile scaffold for the generation of diverse 3-substituted azetidine derivatives, which are of significant interest in modern drug discovery.
The inherent ring strain of the oxetane moiety facilitates nucleophilic ring-opening reactions, providing a straightforward entry into 3,3-disubstituted azetidines. These structures are prized for their ability to introduce three-dimensionality into drug candidates, often leading to improved physicochemical properties and biological activity.
Application 1: Reductive Ring-Opening to Access 3-(Aminomethyl)-3-hydroxyazetidine Derivatives
One of the key transformations of this compound is its reductive ring-opening to yield 3-(aminomethyl)-3-hydroxyazetidine derivatives. This motif is a valuable pharmacophore found in various biologically active molecules, including the anti-cancer drug cobimetinib. A mild and selective iron-mediated reduction protocol has been shown to be effective for this transformation, demonstrating good functional group tolerance.[1]
Experimental Protocol: Reductive Ring-Opening
This protocol is adapted from a similar transformation on a related 1-oxa-2,6-diazaspiro[3.3]heptane system and is expected to be applicable to this compound.[1]
General Procedure:
-
To a solution of the corresponding 1-oxa-6-azaspiro[3.3]heptane (1.0 equiv.) in a 4:1 mixture of Ethanol (EtOH) and Water (H₂O) (0.68 M), add iron powder (10 equiv.) and ammonium chloride (NH₄Cl) (10 equiv.) consecutively.
-
Stir the resulting suspension at 70°C (oil bath) for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a short pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 3-(aminomethyl)-3-hydroxyazetidine derivative.
Quantitative Data:
The following table summarizes the results for the reductive ring-opening of various N-substituted 1-oxa-2,6-diazaspiro[3.3]heptanes, which serve as a proxy for the expected reactivity of the title compound.[1]
| Entry | Starting Material (N-substituent) | Product | Yield (%) |
| 1 | Phenyl | tert-butyl 3-hydroxy-3-((phenylamino)methyl)azetidine-1-carboxylate | 75 |
| 2 | 4-Fluorophenyl | tert-butyl 3-(((4-fluorophenyl)amino)methyl)-3-hydroxyazetidine-1-carboxylate | 82 |
| 3 | 4-Chlorophenyl | tert-butyl 3-(((4-chlorophenyl)amino)methyl)-3-hydroxyazetidine-1-carboxylate | 78 |
| 4 | 4-Bromophenyl | tert-butyl 3-(((4-bromophenyl)amino)methyl)-3-hydroxyazetidine-1-carboxylate | 65 |
| 5 | 4-Iodophenyl | tert-butyl 3-(((4-iodophenyl)amino)methyl)-3-hydroxyazetidine-1-carboxylate | 55 |
| 6 | 4-Acetylphenyl | tert-butyl 3-(((4-acetylphenyl)amino)methyl)-3-hydroxyazetidine-1-carboxylate | 72 |
Visualizing the Synthetic Pathway
The following diagrams illustrate the key synthetic transformation and the general workflow.
Caption: Reductive ring-opening of the spirocyclic oxetane.
References
Application of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate in Medicinal Chemistry: A Bioisosteric Approach to Novel Therapeutics
Introduction
Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a key building block in modern medicinal chemistry, primarily utilized for the introduction of the 1-oxa-6-azaspiro[3.3]heptane scaffold into drug candidates. This spirocyclic motif serves as a valuable bioisostere for commonly used saturated heterocycles such as piperidine and morpholine. The rigid, three-dimensional structure of the 1-oxa-6-azaspiro[3.3]heptane core offers several advantages in drug design, including the potential to improve physicochemical properties like aqueous solubility and metabolic stability, while reducing lipophilicity. These characteristics are highly desirable in the development of new therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for controlled and selective functionalization, making it a versatile intermediate for the synthesis of a diverse range of bioactive molecules. This application note will detail the use of this compound in the synthesis of G protein-coupled receptor 119 (GPR119) modulators, highlighting its role as a piperidine surrogate.
Application as a Piperidine Bioisostere in GPR119 Modulators
GPR119 is a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes and obesity. Many GPR119 modulators incorporate a piperidine moiety. However, replacing the piperidine ring with the 1-oxa-6-azaspiro[3.3]heptane scaffold can lead to compounds with improved drug-like properties.
The synthesis of GPR119 modulators using this compound typically involves a two-step sequence: Boc deprotection followed by N-alkylation or amidation to introduce the desired pharmacophoric groups.
Physicochemical Properties Comparison
The substitution of a piperidine ring with a 1-oxa-6-azaspiro[3.3]heptane moiety can significantly impact a molecule's physicochemical properties. While specific quantitative data for a direct comparison in a GPR119 modulator series is not publicly available, the general trends observed with this bioisosteric replacement are summarized below.
| Property | Piperidine-containing Compound | 1-Oxa-6-azaspiro[3.3]heptane Analogue | Rationale for Change |
| Lipophilicity (cLogP) | Higher | Lower | The introduction of an oxygen atom and the more compact spirocyclic structure generally reduce lipophilicity, which can improve aqueous solubility and reduce off-target effects. |
| Aqueous Solubility | Lower | Higher | Lower lipophilicity and the potential for hydrogen bonding with the ether oxygen contribute to increased solubility. |
| Metabolic Stability | Variable | Potentially Higher | The spirocyclic core can be more resistant to metabolic degradation compared to a simple piperidine ring, potentially leading to a longer half-life. |
| Three-dimensionality (Fsp3) | High | Higher | The spirocyclic nature of the scaffold increases the fraction of sp3-hybridized carbons, which is often correlated with improved clinical success rates. |
Experimental Protocols
The following protocols describe the general synthetic pathway for the utilization of this compound in the preparation of GPR119 modulators.
Protocol 1: Boc Deprotection of this compound
This procedure outlines the removal of the Boc protecting group to yield the free secondary amine, 1-oxa-6-azaspiro[3.3]heptane, which is a key intermediate for further derivatization.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C. Alternatively, a solution of HCl in dioxane (4 M) can be used.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 1-oxa-6-azaspiro[3.3]heptane. The crude product is often used in the next step without further purification.
Protocol 2: N-Alkylation of 1-oxa-6-azaspiro[3.3]heptane with a Pyrimidine Moiety
This protocol describes the coupling of the deprotected spirocycle with a suitable electrophile, in this case, a chloropyrimidine derivative, which is a common core in GPR119 agonists.
Materials:
-
1-oxa-6-azaspiro[3.3]heptane (from Protocol 1)
-
2-Chloro-4-(trifluoromethyl)pyrimidine (or other suitable electrophile)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
TLC plates and developing chamber
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of 1-oxa-6-azaspiro[3.3]heptane (1.0 eq) in DMF, add DIPEA (2.0-3.0 eq).
-
Add a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.1 eq) in DMF to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine to remove DMF and excess base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired GPR119 modulator.
Application Notes and Protocols for N-arylation of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-arylation of tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate, a valuable building block in medicinal chemistry. The protocol is based on the well-established Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds.[1][2][3]
Introduction
This compound is a key intermediate in the synthesis of novel spirocyclic compounds, which are of significant interest in drug discovery due to their unique three-dimensional structures and potential for improved pharmacokinetic properties.[4] The N-arylation of this scaffold allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the exploration of chemical space and the generation of diverse compound libraries for biological screening. The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, offering a broad substrate scope and functional group tolerance.[1][2][3][5]
Experimental Protocol: Buchwald-Hartwig N-arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (or other aryl halide/triflate)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos, RuPhos, or other suitable ligand)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Reaction heating and monitoring equipment (e.g., TLC, LC-MS)
-
Purification supplies (e.g., Silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the aryl bromide (1.1 eq.), the phosphine ligand (0.02-0.1 eq.), and the base (1.5-2.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.01-0.05 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation
The following table summarizes representative quantitative data for Buchwald-Hartwig N-arylation reactions of various amines with aryl halides, providing an indication of expected yields and reaction conditions.
| Entry | Amine | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Piperidine | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 3 | Aniline | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | BINAP (3) | K₃PO₄ | Toluene | 90 | 12 | 92 |
| 4 | Indole | 1-Iodo-3-methoxybenzene | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 78 |
Note: This table provides representative data from the literature on similar N-arylation reactions. Actual results for the N-arylation of this compound may vary depending on the specific aryl halide and reaction conditions used.
Experimental Workflow
Caption: Buchwald-Hartwig N-arylation experimental workflow.
Signaling Pathways and Logical Relationships
For this specific protocol, a signaling pathway diagram is not applicable. The process is a direct chemical transformation rather than a biological signaling cascade. The logical relationship is a linear progression of experimental steps as depicted in the workflow diagram above.
References
Application Notes and Protocols for the Scalable Synthesis of 1-Oxa-6-azaspiro[3.3]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scalable synthesis of 1-oxa-6-azaspiro[3.3]heptane derivatives. This class of spirocyclic compounds has garnered significant interest in medicinal chemistry as a bioisosteric replacement for commonly used motifs like morpholine and piperazine, offering improvements in physicochemical properties such as solubility and metabolic stability. The unique three-dimensional structure of the 1-oxa-6-azaspiro[3.3]heptane scaffold provides novel exit vectors for chemical space exploration in drug discovery programs.[1][2]
Introduction
The 1-oxa-6-azaspiro[3.3]heptane core is a valuable building block in modern drug discovery. Its rigid structure and the precise spatial arrangement of its heteroatoms make it an attractive scaffold for enhancing interactions with biological targets. The oxetane moiety can act as a polar equivalent to a gem-dimethyl group and can improve aqueous solubility and metabolic stability.[1] This document outlines scalable synthetic routes to the parent 1-oxa-6-azaspiro[3.3]heptane scaffold and its subsequent derivatization through N-arylation, N-alkylation, and N-acylation reactions.
Synthetic Schemes and Protocols
The synthesis of 1-oxa-6-azaspiro[3.3]heptane derivatives typically involves two key stages: the construction of the parent spirocycle and its subsequent functionalization at the nitrogen atom.
Synthesis of the Parent 1-Oxa-6-azaspiro[3.3]heptane Scaffold
A common and scalable route to the parent 1-oxa-6-azaspiro[3.3]heptane involves the cyclization of a pentaerythritol-derived precursor. The free amine is often generated from a protected intermediate, such as an N-tosyl or N-benzyl derivative, and is commonly isolated as a stable salt (e.g., oxalate or sulfonate) to improve handling and stability.[1][3]
A widely used precursor for the synthesis is 3,3-bis(bromomethyl)oxetane (BBMO), which can be synthesized from tribromoneopentyl alcohol.[4]
Protocol 1: Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane
This protocol is adapted from a procedure described by Carreira et al.[4][5]
Materials:
-
3-Bromo-2,2-bis(bromomethyl)propan-1-ol
-
p-Toluenesulfonamide
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
To a solution of potassium hydroxide (3.2 equivalents) and p-toluenesulfonamide (1.2 equivalents) in ethanol, add 3-bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 equivalent) at room temperature.[5]
-
Heat the reaction mixture to reflux for 90 hours.[5]
-
Remove the solvent by evaporation.
-
Add 1 M KOH to the residue and stir the white suspension for 2 hours at room temperature.[5]
-
Filter the mixture and wash the white filter cake with water until the filtrate is neutral.[5]
-
Dry the filter cake under high vacuum to yield N-tosyl-2-oxa-6-azaspiro[3.3]heptane.[5]
Protocol 2: Deprotection to form 2-Oxa-6-azaspiro[3.3]heptane
The N-tosyl group can be removed to yield the free amine.
Materials:
-
N-Tosyl-2-oxa-6-azaspiro[3.3]heptane
-
Magnesium turnings
-
Methanol
Procedure:
-
To a suspension of N-tosyl-2-oxa-6-azaspiro[3.3]heptane (1.0 equivalent) in methanol, add magnesium turnings (7.0 equivalents).[5]
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, cool the reaction and process to isolate the free amine. The free amine is often converted to a stable salt, such as the oxalate salt, for storage and handling.
Derivatization of 1-Oxa-6-azaspiro[3.3]heptane
The secondary amine of the 1-oxa-6-azaspiro[3.3]heptane scaffold is a versatile handle for introducing a wide range of functional groups.
Protocol 3: Scalable Protecting-Group-Free N-Arylation
This protocol details a scalable synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the tuberculosis drug candidate TBI-223.[4][6]
Materials:
-
2-Fluoro-4-nitroaniline
-
3,3-bis(bromomethyl)oxetane (BBMO)
-
Sodium hydroxide (NaOH)
-
Sulfolane
Procedure:
-
To a solution of 2-fluoro-4-nitroaniline (1.0 equivalent) in sulfolane, add 3,3-bis(bromomethyl)oxetane (1.2 equivalents) and a 50 wt % aqueous solution of sodium hydroxide (2.5 equivalents).[4]
-
Heat the reaction mixture to 80 °C.[7]
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 3 hours.[7]
-
Upon completion, cool the reaction mixture and isolate the product by precipitation.
-
The product can be further purified by recrystallization. This process has been demonstrated on a 100 g scale with high yield and purity.[4]
Protocol 4: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of 2-oxa-6-azaspiro[3.3]heptane with an aldehyde.
Materials:
-
2-Oxa-6-azaspiro[3.3]heptane (or its salt)
-
Piperonal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperonal (1.3 equivalents) in dichloromethane.[5]
-
Add 2-oxa-6-azaspiro[3.3]heptane (1.0 equivalent) to the solution.[5]
-
Add sodium triacetoxyborohydride (2.5 equivalents) portion-wise to the reaction mixture.[5]
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 5: General Procedure for N-Acylation
This protocol provides a general method for the N-acylation of 2-oxa-6-azaspiro[3.3]heptane.
Materials:
-
2-Oxa-6-azaspiro[3.3]heptane (or its salt)
-
Acyl chloride or acid anhydride (1.1 equivalents)
-
Triethylamine or another suitable base (1.5 equivalents)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-oxa-6-azaspiro[3.3]heptane in dichloromethane and cool the solution to 0 °C.
-
Add the base to the solution.
-
Slowly add the acyl chloride or acid anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes quantitative data for the synthesis of 1-oxa-6-azaspiro[3.3]heptane and its derivatives.
| Entry | Product | Starting Materials | Key Reagents & Conditions | Scale | Yield (%) | Purity (%) | Reference |
| 1 | N-Tosyl-2-oxa-6-azaspiro[3.3]heptane | 3-Bromo-2,2-bis(bromomethyl)propan-1-ol, p-Toluenesulfonamide | KOH, Ethanol, reflux, 90 h | 0.185 mol | 58 | >90 | [5] |
| 2 | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 2-Fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetane | NaOH (50 wt % aq.), Sulfolane, 80 °C, 3 h | 100 g | 87 | >99 | [4][7] |
| 3 | 6-(Benzo[d][1][3]dioxol-5-ylmethyl)-2-oxa-6-azaspiro[3.3]heptane | 2-Oxa-6-azaspiro[3.3]heptane, Piperonal | NaBH(OAc)₃, DCM, rt | 5.3 mmol | - | - | [5] |
Visualizations
The following diagrams illustrate the key synthetic workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,6-Diazaspiro[3.3]heptane Oxalate [benchchem.com]
- 3. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate as a Piperidine Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Introduction
In medicinal chemistry, the strategic replacement of molecular fragments with bioisosteres is a cornerstone of lead optimization. Piperidine, a ubiquitous scaffold in numerous approved drugs, is frequently the subject of bioisosteric replacement to modulate physicochemical and pharmacokinetic properties. Strained spirocyclic systems have emerged as valuable bioisosteres, offering a three-dimensional architecture that can lead to improved drug-like properties.[1][2][3] This document provides detailed application notes and protocols for the use of tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate as a bioisostere of piperidine.
The 1-oxa-6-azaspiro[3.3]heptane scaffold offers a unique combination of features. As a spirocyclic system, it imparts conformational rigidity, which can enhance binding affinity and selectivity for a biological target.[3][4] The presence of an oxygen atom introduces polarity and a hydrogen bond acceptor, which can improve solubility and modulate lipophilicity compared to the all-carbon piperidine ring.[5] The tert-butyl carbamate (Boc) protecting group on the nitrogen atom makes it a versatile building block for further synthetic elaboration. While also considered a bioisostere of morpholine, its application as a constrained piperidine analogue allows for fine-tuning of critical drug properties.[6]
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The primary motivation for employing bioisosteres is to optimize a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and overall developability. The 1-oxa-6-azaspiro[3.3]heptane scaffold has been shown to favorably impact these properties when compared to traditional six-membered heterocycles like piperidine and morpholine. The introduction of the spirocyclic core generally leads to a decrease in lipophilicity (logD) and an increase in aqueous solubility, which can be advantageous for improving oral bioavailability and reducing off-target effects.[5]
The following tables summarize the quantitative data from comparative studies between parent compounds containing a piperidine or morpholine ring and their analogues featuring a 2-oxa-6-azaspiro[3.3]heptane moiety, a close structural relative of the 1-oxa-6-azaspiro[3.3]heptane. The data illustrates the typical changes observed upon this bioisosteric replacement.
Table 1: Comparison of Physicochemical Properties
| Compound Pair | Parent Scaffold | Bioisostere Scaffold | ΔpKa | ΔlogD7.4 |
| 1 | Morpholine | 2-oxa-6-azaspiro[3.3]heptane | +1.5 | -1.2 |
| 2 | Morpholine | 2-oxa-6-azaspiro[3.3]heptane | +0.8 | -0.6 |
Data adapted from studies on morpholine bioisosteres, which serve as a relevant comparison for piperidine due to their structural similarity as six-membered heterocycles.[1][5]
Table 2: Comparison of In Vitro ADME Properties
| Compound Pair | Parent Scaffold | Bioisostere Scaffold | hERG Inhibition (pIC50) | Permeability (10-6 cm/s) |
| 1 | Morpholine | 2-oxa-6-azaspiro[3.3]heptane | No detrimental effect | No detrimental effect |
| 2 | Morpholine | 2-oxa-6-azaspiro[3.3]heptane | - | ~3-fold decrease |
Data adapted from studies on morpholine bioisosteres.[1]
Experimental Protocols
Synthesis of this compound
A general, plausible synthetic route to the title compound is proposed based on established methods for constructing spirocyclic systems containing oxetane and azetidine rings. The key step often involves a cycloaddition or a ring-closing reaction.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for the title compound.
Materials:
-
3-(hydroxymethyl)oxetan-3-ol
-
tert-butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
tert-Butyl carbamate (BocNH2)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Protection of the Diol: Dissolve 3-(hydroxymethyl)oxetan-3-ol in a suitable solvent such as dichloromethane (DCM). Add imidazole followed by the dropwise addition of a solution of tert-butyldiphenylsilyl chloride in DCM at 0 °C. Allow the reaction to warm to room temperature and stir until complete by TLC analysis. Work up the reaction by washing with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the protected diol.
-
Activation of the Hydroxyl Groups: Dissolve the protected diol in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride portion-wise and stir the reaction at 0 °C for several hours, then allow it to warm to room temperature overnight. Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to afford the crude ditosylate.
-
Cyclization: To a solution of tert-butyl carbamate in anhydrous DMF, add sodium hydride at 0 °C and stir for 30 minutes. Add a solution of the ditosylate in DMF dropwise to the reaction mixture. Heat the reaction to an appropriate temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate. Purify the crude product by column chromatography to obtain this compound.
In Vitro Evaluation of Bioisosteric Replacement
This protocol outlines a series of in vitro assays to compare the properties of a parent compound containing a piperidine moiety with its 1-oxa-6-azaspiro[3.3]heptane analogue.
1. Physicochemical Property Determination:
- Lipophilicity (logD7.4): Determine the distribution coefficient at pH 7.4 using a shake-flask method or a high-throughput chromatographic method.
- Aqueous Solubility: Measure the kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4 using nephelometry or a similar technique.
- pKa: Determine the acid dissociation constant using potentiometric titration or a capillary electrophoresis-based method.
2. In Vitro ADME Assays:
- Metabolic Stability: Incubate the compounds with human liver microsomes and measure the rate of parent compound depletion over time using LC-MS/MS. Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
- Cell Permeability: Assess the permeability of the compounds across a Caco-2 cell monolayer as a model of intestinal absorption.
- hERG Liability: Evaluate the potential for cardiac toxicity by measuring the inhibition of the hERG potassium channel using a patch-clamp assay.
3. In Vitro Pharmacology:
- Target Binding Affinity: Determine the binding affinity (Ki or Kd) of the compounds to the primary biological target using a radioligand binding assay or a suitable alternative.
- Functional Activity: Assess the functional activity (e.g., EC50 for agonists, IC50 for antagonists) in a relevant cell-based assay.
Visualizations
Logical Workflow for Bioisostere Evaluation
The decision to incorporate a bioisostere like this compound into a lead optimization campaign follows a logical workflow.
Caption: Decision-making workflow for bioisosteric replacement.
Example Signaling Pathway: G-Protein Coupled Receptor (GPCR)
Piperidine-containing compounds frequently target G-protein coupled receptors (GPCRs). The introduction of the 1-oxa-6-azaspiro[3.3]heptane bioisostere can modulate the interaction with the receptor and subsequent downstream signaling.[7][8]
Caption: A typical GPCR signaling cascade.
Conclusion
This compound is a valuable building block for medicinal chemists seeking to modulate the properties of lead compounds containing a piperidine moiety. Its rigid, spirocyclic structure and the presence of an oxygen atom can lead to improvements in physicochemical properties such as reduced lipophilicity and enhanced solubility. The provided protocols offer a starting point for the synthesis and evaluation of this promising bioisostere in drug discovery programs. As with any bioisosteric replacement, a thorough evaluation of the impact on pharmacology and ADME properties is essential to ascertain its utility in a given chemical series.
References
- 1. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. researchgate.net [researchgate.net]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Spiro[3.3]heptane Motifs into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of novel structural motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties and the exploration of new chemical space. Among the emerging scaffolds, the spiro[3.3]heptane moiety has garnered significant attention as a versatile bioisostere for commonly encountered aromatic and saturated cyclic systems. Its rigid, three-dimensional structure can impart improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity. This document provides detailed application notes and experimental protocols for the incorporation of spiro[3.3]heptane motifs into known bioactive molecules, using the anticancer agents Vorinostat and Sonidegib, and the local anesthetic Benzocaine as exemplary cases.
Rationale for Spiro[3.3]heptane Incorporation
The phenyl group is a ubiquitous feature in many drug molecules. However, its flat, aromatic nature can sometimes lead to undesirable properties, including metabolic liabilities and off-target effects. The spiro[3.3]heptane scaffold serves as a non-planar, saturated bioisostere of the phenyl ring, offering a unique vectoral arrangement of substituents that can mimic the spatial orientation of functionalities on an aromatic ring.[1] This substitution can lead to patent-free analogues with potentially improved drug-like properties.[1] Similarly, heteroatom-containing spiro[3.3]heptane derivatives have been successfully employed as bioisosteres for saturated heterocycles like piperazine and morpholine.
Case Studies: Spiro[3.3]heptane Analogues of Marketed Drugs
Vorinostat Analogue: Targeting Histone Deacetylases (HDACs)
Vorinostat is a histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.[2] Its mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This results in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. The phenyl cap of Vorinostat can be replaced with a spiro[3.3]heptane moiety to explore new intellectual property space and potentially improve its pharmacological profile.
Signaling Pathway of Vorinostat and its Spiro[3.3]heptane Analogue
Caption: Vorinostat analogue inhibits HDACs, leading to increased acetylation and downstream anti-cancer effects.
Sonidegib Analogue: Inhibition of the Hedgehog Signaling Pathway
Sonidegib is an inhibitor of the Hedgehog signaling pathway, specifically targeting the Smoothened (SMO) receptor.[2][3][4] This pathway is aberrantly activated in certain cancers, such as basal cell carcinoma.[3][4] The replacement of the meta-substituted phenyl ring in Sonidegib with a spiro[3.3]heptane scaffold has been explored to generate novel SMO inhibitors.[1]
Hedgehog Signaling Pathway and Sonidegib Analogue Inhibition
Caption: Spiro[3.3]heptane-Sonidegib inhibits SMO, blocking the Hedgehog signaling cascade.
Benzocaine Analogue: A Novel Local Anesthetic
Benzocaine is a widely used local anesthetic that functions by blocking voltage-gated sodium channels in neurons. The para-substituted phenyl ring is a key feature of its structure. Replacing this with a spiro[3.3]heptane moiety can lead to analogues with altered physicochemical properties and potentially a different duration of action.
Quantitative Data Summary
The following tables summarize the available quantitative data for the spiro[3.3]heptane analogues compared to their parent drugs.
Table 1: Biological Activity Data
| Compound | Target | Assay | IC50 / Activity | Reference |
| Sonidegib | Hedgehog Pathway | Gli reporter NIH3T3 cell line | 1.5 nM | [5] |
| trans-Spiro[3.3]heptane-Sonidegib | Hedgehog Pathway | Gli reporter NIH3T3 cell line | 480 nM | [5] |
| cis-Spiro[3.3]heptane-Sonidegib | Hedgehog Pathway | Gli reporter NIH3T3 cell line | 240 nM | [5] |
| Benzocaine | Sodium Channels | Mouse tail flick test | Active | |
| Spiro[3.3]heptane-Benzocaine | Sodium Channels | Mouse tail flick test | Similar activity to Benzocaine | |
| Vorinostat | HDACs | - | - | - |
| Spiro[3.3]heptane-Vorinostat | HDACs | - | Data not available | - |
Table 2: Physicochemical and Pharmacokinetic Properties
| Compound | Solubility (µM) | logD (pH 7.4) | CLint (µL/min/mg) | t1/2 (min) | Reference |
| Sonidegib | - | ≥ 3.5 | 18 | 93 | [5] |
| trans-Spiro[3.3]heptane-Sonidegib | - | ≥ 3.5 | 36 | 47 | [5] |
| cis-Spiro[3.3]heptane-Sonidegib | - | ≥ 3.5 | 156 | 11 | [5] |
| Benzocaine HCl | 385 | 1.8 | 83 | 20.1 | |
| Spiro[3.3]heptane-Benzocaine HCl | 332 | -0.4 | 29 | 56.7 |
Experimental Protocols
General Workflow for Synthesis of Spiro[3.3]heptane Building Blocks
The synthesis of functionalized spiro[3.3]heptane building blocks is a crucial first step. A general workflow is outlined below.
Caption: General workflow for the synthesis of spiro[3.3]heptane-containing bioactive molecules.
Protocol 1: Synthesis of a Spiro[3.3]heptane Amine Building Block (General Procedure)
This protocol describes a general method for preparing a key amine intermediate for subsequent coupling reactions.
Materials:
-
Spiro[3.3]heptan-2-one
-
Ammonium acetate or appropriate amine
-
Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Procedure:
-
To a solution of spiro[3.3]heptan-2-one (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired spiro[3.3]heptan-2-amine.
Protocol 2: Synthesis of Spiro[3.3]heptane Analogue of Vorinostat (Illustrative)
This protocol is an illustrative procedure based on standard methods for the synthesis of Vorinostat and its analogues.
Materials:
-
Spiro[3.3]heptan-2-amine (from Protocol 1)
-
Suberoyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Amide Formation:
-
Dissolve spiro[3.3]heptan-2-amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C.
-
Slowly add a solution of suberoyl chloride (1.1 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the amide intermediate. Purify by chromatography if necessary.
-
-
Hydroxamic Acid Formation:
-
Prepare a solution of hydroxylamine hydrochloride (3.0 eq) and sodium hydroxide (3.0 eq) in methanol.
-
To this solution, add the amide intermediate (1.0 eq) dissolved in a mixture of THF and methanol.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture to pH 6-7 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by recrystallization or chromatography to yield the spiro[3.3]heptane-Vorinostat analogue.
-
Protocol 3: HDAC Inhibition Assay (General Fluorogenic Assay)
This protocol describes a common method for assessing the inhibitory activity of compounds against histone deacetylases.
Materials:
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the HDAC assay buffer.
-
In a 96-well plate, add the HDAC assay buffer, the test compound solution, and the HDAC enzyme solution.
-
Incubate the plate at 37 °C for 15 minutes.
-
Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubate the plate at 37 °C for 30-60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at 37 °C for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: In Vivo Local Anesthetic Activity Assay (Mouse Tail-Flick Test)
This protocol is a standard method for evaluating the efficacy of local anesthetics.
Materials:
-
Male CD-1 mice (or other suitable strain)
-
Test compound (spiro[3.3]heptane-Benzocaine analogue) and control (Benzocaine) formulated in a suitable vehicle
-
Tail-flick analgesia meter with a radiant heat source
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimatize the mice to the testing environment and the analgesia meter.
-
Determine the baseline tail-flick latency for each mouse by applying the radiant heat source to the tail and recording the time until the mouse flicks its tail. A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.
-
Administer the test compound or control subcutaneously at the base of the tail.
-
Measure the tail-flick latency at various time points after injection (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
The percentage of maximal possible effect (%MPE) can be calculated for each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Plot the %MPE against time to determine the onset and duration of the anesthetic effect. The area under the curve (AUC) can also be calculated to compare the overall efficacy of the compounds.
Conclusion
The incorporation of spiro[3.3]heptane motifs represents a promising strategy in modern drug discovery for the development of novel, patentable bioactive molecules with potentially improved pharmacological profiles. The provided application notes and protocols offer a foundational guide for researchers to explore the synthesis and evaluation of spiro[3.3]heptane-containing compounds. Further investigation into the structure-activity relationships of these unique scaffolds will undoubtedly continue to enrich the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere, BITE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the synthesis and optimization of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate.
Experimental Protocols
While a direct, one-pot synthesis for this compound is not extensively documented, a reliable two-step approach can be employed. This involves the initial formation of the parent heterocycle, 2-oxa-6-azaspiro[3.3]heptane, followed by N-Boc protection. The following protocols are based on established methods for analogous structures.[1][2][3]
Step 1: Synthesis of 2-oxa-6-azaspiro[3.3]heptane (Parent Amine)
This key step involves the formation of the azetidine ring via double N-alkylation of an ammonia equivalent with 3,3-bis(bromomethyl)oxetane (BBMO).[1][2]
-
Reagents & Materials:
-
3,3-bis(bromomethyl)oxetane (BBMO)
-
Ammonia (as a solution in MeOH, e.g., 7N) or a protected ammonia source like benzylamine.
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., Acetonitrile, DMF, or Sulfolane)
-
Reaction vessel suitable for heating under reflux with stirring
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, column chromatography supplies)
-
-
Procedure (using Benzylamine as an ammonia surrogate):
-
To a stirred solution of benzylamine (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile (0.1-0.2 M), add 3,3-bis(bromomethyl)oxetane (1.1 eq).
-
Heat the mixture to reflux (approx. 82°C) and monitor the reaction by TLC or LC-MS for the disappearance of starting materials (typically 12-24 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude product is the N-benzyl protected spirocycle.
-
Deprotection: The benzyl group can be removed via catalytic hydrogenation. Dissolve the crude product in ethanol or methanol, add a palladium on carbon catalyst (10% Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the solvent to yield the crude 2-oxa-6-azaspiro[3.3]heptane. This product may be purified by distillation or chromatography, or used directly in the next step.
-
Step 2: Synthesis of this compound
This is a standard N-Boc protection of the secondary amine.[3][4]
-
Reagents & Materials:
-
Crude or purified 2-oxa-6-azaspiro[3.3]heptane from Step 1
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), or 4-DMAP)
-
Solvent (e.g., Dichloromethane (DCM), THF, or a biphasic system)
-
-
Procedure:
-
Dissolve 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) followed by the slow addition of a solution of Boc₂O (1.1 eq) in DCM at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
-
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis.
Q1: My yield for the spirocycle formation (Step 1) is very low or I see no product. What could be the cause?
A1: Low yields in the formation of strained four-membered rings like azetidines are common.[5]
-
Ineffective Base/Solvent System: The choice of base and solvent is critical. For a similar reaction, polar aprotic solvents like acetone or sulfolane with bases such as Cs₂CO₃ or NaOH showed success where polar protic solvents failed.[2] A screening of conditions is highly recommended (see Data Presentation below).
-
Competing Reactions: The high ring strain of the azetidine can make its formation difficult.[6] Side reactions such as polymerization of the starting material or formation of mono-alkylated intermediates can occur. Ensure slow addition of the alkylating agent and maintain consistent temperature.
-
Reagent Quality: Ensure the 3,3-bis(bromomethyl)oxetane is pure, as impurities can interfere with the reaction.
Q2: I am observing multiple spots on my TLC plate during Step 1. What are the likely side products?
A2: You are likely seeing a mixture of mono-alkylated intermediates, the desired product, and potentially oligomers.
-
Incomplete Cyclization: If the reaction is not driven to completion, the intermediate formed from the amine reacting with only one of the bromomethyl groups may be present. Try increasing the reaction time or temperature.
-
Polymerization: Bis-alkylating agents can lead to polymer formation. Using a higher dilution may favor the intramolecular cyclization over intermolecular polymerization.
Q3: The Boc-protection (Step 2) is not going to completion. How can I improve it?
A3: Incomplete Boc-protection is usually due to insufficient reactivity or steric hindrance.
-
Increase Reagent Equivalents: Try increasing the amount of Boc₂O to 1.5 equivalents.
-
Add a Catalyst: For sterically hindered or less reactive amines, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Check pH: Ensure the reaction medium is basic. The amine must be in its free base form to be nucleophilic.[4]
Q4: I am having difficulty purifying the final Boc-protected product.
A4: Purification can be challenging due to the product's physical properties.
-
Chromatography Issues: The spirocyclic core makes the molecule quite polar. Experiment with different solvent systems for column chromatography. A gradient from nonpolar (hexane) to a more polar mixture (ethyl acetate/hexane or DCM/methanol) is a good starting point.
-
Product Isolation: If the product is a solid, recrystallization may be an effective purification method. If it is an oil, ensure all solvent is removed under high vacuum, as residual solvent can make purification seem ineffective. The crude product of a successful reaction is often clean enough to be used in subsequent steps without extensive purification.
Data Presentation
Optimizing the formation of the azaspiro-core is critical. The following table summarizes data from a screening study for a similar reaction: the alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO). This data can serve as a valuable starting point for optimizing your specific reaction.[2]
| Entry | Solvent | Base | Temp (°C) | Product Conversion (HPLC Area %)[2] |
| 1 | EtOH | NaOH | Reflux | 3 |
| 2 | EtOH | NaOEt | Reflux | 4 |
| 3 | H₂O | NaOH | 80 | 4 |
| 4 | Acetonitrile | K₂CO₃ | Reflux | 6 |
| 5 | Acetone | Cs₂CO₃ | Reflux | 49 |
| 6 | Sulfolane | NaOH | 80 | 97 |
| 7 | Sulfolane | K₂CO₃ | 80 | 79 |
Table 1: Summary of reaction condition screening for a structurally analogous N-alkylation to form a 2-oxa-6-azaspiro[3.3]heptane derivative. Data adapted from a scalable synthesis report.[2]
Visualization
The following diagrams illustrate the experimental workflow and a logical troubleshooting guide.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for optimizing the spirocycle formation step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Stability of Boc-Protected Spirocyclic Amines
Welcome to the technical support center for the stability of Boc-protected spirocyclic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the synthesis and manipulation of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: My Boc-protected spirocyclic amine is unexpectedly deprotecting during a reaction that is not intended for Boc group removal. What could be the cause?
A1: Unexpected deprotection of a Boc-protected spirocyclic amine can be attributed to several factors, often related to the specific reaction conditions and the inherent structure of the spirocycle:
-
Acidic Conditions: The tert-butoxycarbonyl (Boc) group is notoriously labile to acidic conditions.[1] Even trace amounts of acid in your reaction mixture, or acidic byproducts generated during the reaction, can lead to partial or complete deprotection. The stability of the resulting tert-butyl cation plays a key role in the ease of this process.[2] Spirocyclic systems can sometimes influence the local electronic environment of the nitrogen, potentially increasing the lability of the Boc group.
-
Elevated Temperatures: While generally stable at moderate temperatures, the Boc group can undergo thermal cleavage, particularly when heated in certain solvents for extended periods.[1][3] This provides an alternative, acid-free deprotection method but can be an unintended side reaction if not anticipated.[3]
-
Steric Strain: The rigidity and steric hindrance of some spirocyclic frameworks can influence the stability of the Boc group.[4] While significant steric bulk around the amine can sometimes hinder deprotection, ring strain in smaller spirocycles like spiro-azetidines might alter the bond angles and energies, potentially affecting the stability of the protecting group.
Q2: I am observing incomplete deprotection of my Boc-protected spirocyclic amine under standard acidic conditions (e.g., TFA in DCM). What troubleshooting steps can I take?
A2: Incomplete deprotection is a common issue, particularly with sterically hindered spirocyclic amines. Here are several strategies to overcome this challenge:
-
Increase Acid Concentration or Strength: If a standard solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is ineffective, consider increasing the concentration of TFA. Alternatively, switching to a stronger acid like hydrochloric acid (HCl) in dioxane or methanol can be effective.[]
-
Elevated Temperature: Gentle heating of the reaction mixture can often drive the deprotection to completion. However, this should be done cautiously, monitoring for potential side reactions or degradation of the spirocyclic core.
-
Choice of Scavengers: The tert-butyl cation generated during deprotection can be reactive. While not directly related to the extent of deprotection, using scavengers like anisole or thioanisole can prevent side reactions such as alkylation of other nucleophilic sites on your molecule, which might simplify purification and analysis.[3]
-
Alternative Deprotection Methods: If acidic conditions are problematic for other functional groups in your molecule, consider thermal deprotection at high temperatures or using milder reagents like trimethylsilyl iodide followed by methanol.[3]
Q3: Are there specific storage recommendations for Boc-protected spirocyclic amines to ensure their long-term stability?
A3: Yes, proper storage is crucial to maintain the integrity of your Boc-protected spirocyclic amines.
-
Avoid Acidity: Store compounds in a neutral environment. Avoid contact with acidic vapors or residues in storage containers.
-
Control Temperature: For long-term storage, keeping the compounds at low temperatures (e.g., in a freezer) is recommended to minimize the risk of thermal degradation.
-
Inert Atmosphere: While not always necessary, storing highly sensitive compounds under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation due to atmospheric moisture and acidic gases.
Troubleshooting Guides
Issue 1: Side Product Formation During Boc Deprotection
| Symptom | Potential Cause | Recommended Solution |
| Mass spectrum shows a peak corresponding to the desired product +56 amu. | t-Butylation: The tert-butyl cation generated during deprotection has alkylated a nucleophilic site on your spirocyclic amine or another functional group. | Add a scavenger such as anisole, thioanisole, or triethylsilane to the reaction mixture to trap the tert-butyl cation. |
| Formation of an unexpected trifluoroacetylated amine product. | Reaction with TFA: The deprotected amine has reacted with the trifluoroacetic acid used for deprotection. | Use HCl in an organic solvent (e.g., dioxane, methanol) instead of TFA for the deprotection step.[] |
| Degradation of other functional groups in the molecule. | Acid Sensitivity: Other protecting groups (e.g., silyl ethers) or sensitive functionalities in your spirocycle are not stable to the strong acidic conditions required for Boc deprotection. | Consider using a milder deprotection method. Options include using weaker acids, shorter reaction times at lower temperatures, or exploring non-acidic methods like thermal deprotection. |
Quantitative Data Summary
The stability of the Boc group is highly dependent on the reaction conditions. The following table provides a general overview of the stability of Boc-protected amines under various conditions, which is also applicable to spirocyclic amines.
| Condition | Reagent/Environment | Stability of Boc Group | Notes |
| Strongly Acidic | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | Labile | This is the standard condition for Boc deprotection.[1] |
| Weakly Acidic | Acetic Acid | Generally Stable | Prolonged exposure or elevated temperatures may lead to slow cleavage.[1] |
| Basic | Piperidine, Sodium Hydroxide | Stable | The Boc group is orthogonal to base-labile protecting groups like Fmoc.[1] |
| Reductive | H₂, Pd/C | Stable | The Boc group is orthogonal to protecting groups cleaved by hydrogenolysis, such as Cbz.[1] |
| Thermal | High Temperatures (e.g., refluxing solvents) | Labile | Can be used as an alternative deprotection strategy.[1][3] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a Spirocyclic Amine using TFA
-
Dissolve the Boc-protected spirocyclic amine in dichloromethane (DCM).
-
To this solution, add trifluoroacetic acid (TFA). A common starting concentration is 20-50% TFA in DCM (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine is often obtained as a TFA salt.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolve the Boc-protected spirocyclic amine in a minimal amount of a co-solvent like methanol or DCM if necessary.
-
Add a solution of 4M HCl in dioxane.
-
Stir the reaction at room temperature.
-
Monitor the reaction for completion.
-
Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected spirocyclic amine.
Visualizations
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Key factors influencing Boc stability.
References
Technical Support Center: Synthesis of Functionalized Spiro[3.3]heptanes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of functionalized spiro[3.3]heptanes. It is intended for researchers, scientists, and professionals in drug development who are working with this unique scaffold.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of functionalized spiro[3.3]heptanes.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in spiro[3.3]heptane synthesis can stem from several factors, depending on the synthetic route. Here are some common causes and troubleshooting steps:
-
Inefficient Cyclization: The construction of the strained spirocyclic core is often the most challenging step.
-
For [2+2] Cycloadditions: The generation of ketene or keteniminium species can be sensitive. Ensure anhydrous conditions and precise temperature control. The choice of base and solvent is also critical. For instance, using trichloroacetyl chloride as a ketene source can be an efficient method.[1]
-
For Double Alkylation of Malonates or TosMIC: The efficiency of the double alkylation to form the spiro[3.3]heptane core can be low. Ensure the use of a strong, non-nucleophilic base and an appropriate solvent to facilitate both alkylation steps.[2]
-
-
Side Reactions: The high strain of the bicyclobutane or cyclobutane precursors can lead to undesired rearrangements or side reactions.[3]
-
Thermolysis of azidoformates, for example, can lead to a mixture of C-H amination products and ketones, reducing the yield of the desired functionalized spiro[3.3]heptane.[4] Careful temperature control and optimization of reaction time are crucial.
-
-
Purification Losses: Spiro[3.3]heptane derivatives can sometimes be volatile or difficult to separate from byproducts.
-
Consider purification by vacuum distillation for volatile compounds or column chromatography with a carefully selected eluent system.[5]
-
Question: I am observing significant formation of side products. How can I minimize them?
Answer: The formation of side products is a common issue due to the strained nature of the intermediates.
-
In Rearrangement Reactions: Semipinacol rearrangements used to form spiro[3.3]heptan-1-ones can be prone to alternative rearrangement pathways. The choice of acid catalyst (e.g., MsOH or AlCl₃) and reaction temperature can significantly influence the regioselectivity of the rearrangement.[3]
-
In Carbene-Mediated Reactions: The generation of spiro[3.3]hept-1-ylidene can lead to competing ring-contraction and ring-expansion rearrangements. The reaction conditions, particularly temperature in high-vacuum flash pyrolysis, can influence the ratio of these products.[6]
-
Control of Stereoselectivity: In syntheses involving chiral centers, diastereoselectivity can be a challenge. The choice of reagents and catalysts is key. For example, in certain cycloadditions, the use of electron-withdrawing substituents can decrease diastereoselectivity.[7]
Question: The purification of my functionalized spiro[3.3]heptane is proving difficult. What strategies can I employ?
Answer: Purification challenges can arise from the physicochemical properties of the spiro[3.3]heptane derivatives.
-
Volatility: For smaller, less functionalized spiro[3.3]heptanes, volatility can lead to loss of product during solvent removal. Use of a rotary evaporator at low temperature and pressure is recommended.
-
Chromatography:
-
Flash column chromatography on silica gel is a common method.[8] The addition of a small amount of a basic modifier like triethylamine (NEt₃) to the eluent can be beneficial for amine-containing compounds to prevent tailing.[8]
-
For chiral separations, chiral stationary phase HPLC can be employed to separate enantiomers, particularly for derivatives with axial chirality.[9]
-
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
Frequently Asked Questions (FAQs)
What are the most common synthetic strategies for constructing the spiro[3.3]heptane core?
The main strategies for synthesizing the spiro[3.3]heptane scaffold can be categorized based on the key bond disconnections:
-
Formal [2+2] Cycloaddition: This is a widely used method, particularly for the synthesis of spiro[3.3]heptan-1-one derivatives. It typically involves the reaction of a nucleophilic alkene (like methylenecyclobutane) with an electrophilic alkene (like a ketene or keteniminium ion).[1]
-
Double Alkylation: This approach involves the construction of the spiro[3.3]heptane core by the double alkylation of a suitable precursor, such as a malonate diester or TosMIC, with a 1,1-bis(halomethyl)cyclobutane derivative.[2][10]
-
Rearrangement Reactions: Strain-relocating semipinacol rearrangements of 1-bicyclobutylcyclopropanol intermediates can provide an expedient route to spiro[3.3]heptan-1-ones.[3]
-
Intramolecular Cyclization: Tandem carbolithiation/addition sequences can be used to construct the spiro[3.3]heptane scaffold through intramolecular cyclization.[1]
Why is the spiro[3.3]heptane scaffold important in drug discovery?
The spiro[3.3]heptane motif is gaining prominence in medicinal chemistry for several reasons:
-
Three-Dimensionality: It is a rigid, sp³-rich scaffold that provides access to unique, non-planar chemical space, which is a desirable trait for modern drug candidates.[2][8] This "escape from flatland" is correlated with improved success rates in drug development.[4]
-
Bioisostere: The spiro[3.3]heptane core is considered a saturated bioisostere of the benzene ring.[2][5] Replacing a flat aromatic ring with this 3D scaffold can improve physicochemical properties such as solubility and metabolic stability while maintaining or improving biological activity.
-
Favorable Physicochemical Properties: It often imparts favorable properties to molecules, such as high rigidity and predictable exit vectors for substituents.[11]
How can I introduce functional groups onto the spiro[3.3]heptane core?
Functional groups can be introduced at various stages of the synthesis:
-
From Functionalized Precursors: The most common approach is to use functionalized starting materials. For example, starting with a substituted cyclobutanone allows for the synthesis of spiro[3.3]heptanes with functionality on one of the rings.[2][10]
-
Post-Synthetic Modification: Once the spiro[3.3]heptane core is assembled, existing functional groups can be transformed. For instance, a ketone can be reduced to an alcohol, which can then be further derivatized.[4] Simple functional group transformations can provide access to a wide range of derivatives, including alcohols, amines, carboxylic acids, and boronate esters.[2][10]
-
C-H Functionalization: Advanced methods like enzymatic hydroxylation using engineered P450 enzymes can introduce hydroxyl groups at specific positions on the spiro[3.3]heptane core.[4]
Quantitative Data
Table 1: Comparison of Reaction Conditions for Spiro[3.3]heptanone Synthesis
| Method | Key Reagents | Solvent | Temperature | Yield (%) | Reference |
| [2+2] Cycloaddition | Dichloroketene, Methylidenecyclobutane | - | - | Low | [1] |
| Semipinacol Rearrangement | 1-Sulfonylcyclopropanols, Lithiated 1-sulfonylbicyclo[1.1.0]butanes, MsOH or AlCl₃ | - | Room Temp | - | [3] |
| Double Alkylation (Malonate) | Diethyl malonate, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, Base | - | - | 62 | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Spiro[3.3]heptane Core via Double Alkylation of Diethyl Malonate
This protocol is adapted from the synthesis of a 6-(trifluoromethyl)spiro[3.3]heptane derivative.[9]
-
Reaction Setup: To a solution of diethyl malonate in a suitable anhydrous solvent (e.g., DMF or THF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
First Alkylation: After the initial reaction has subsided, add a solution of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane dropwise to the reaction mixture. Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
-
Second Alkylation (Cyclization): Add a second equivalent of a strong base to promote the intramolecular cyclization. The reaction may require heating to proceed to completion.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diethyl 6-(trifluoromethyl)spiro[3.3]heptane-2,2-dicarboxylate. This diester can then be further transformed into other functionalized derivatives.[9]
Visualizations
Caption: A general workflow for the synthesis of functionalized spiro[3.3]heptanes.
Caption: A troubleshooting flowchart for addressing low yields in spiro[3.3]heptane synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the synthesis of this compound can be attributed to several factors, from the quality of starting materials to the reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials:
-
3,3-Bis(bromomethyl)oxetane: This reactant can degrade over time. Ensure it is pure and free from decomposition products. Consider purification by distillation if necessary.[1]
-
Tert-butyl N-(azetidin-3-yl)carbamate: The stability of this starting material can be a concern. Ensure it is properly stored and handled.
-
Solvent and Reagents: Use anhydrous solvents and fresh, high-purity reagents to prevent unwanted side reactions.
-
-
Suboptimal Reaction Conditions:
-
Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the amine, while an excessively strong base can lead to side reactions. Common bases for similar syntheses include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).[1][2] Experiment with different bases and their stoichiometry.
-
Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts. While heating is often necessary, excessive temperatures can lead to decomposition. An optimal temperature range should be determined empirically, often between 80-100°C for analogous reactions.[1]
-
Solvent: The polarity and boiling point of the solvent can impact reaction efficiency. Aprotic polar solvents like dimethylformamide (DMF) or sulfolane are often used in similar alkylation reactions.[1][2] The choice of solvent can also affect the solubility of reactants and intermediates.
-
-
Inefficient Ring Closure (Spirocyclization):
-
The formation of the spirocyclic structure is a key and often challenging step. The concentration of the reactants can play a role; high dilution may favor intramolecular cyclization over intermolecular polymerization.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Impurities
Question: I am observing a significant impurity in my reaction mixture, which is complicating purification and reducing the yield. How can I identify and minimize this impurity?
Answer: A common impurity in similar syntheses is the bis-alkylation product where two molecules of the amine react with one molecule of the bis(halomethyl)oxetane.[1]
Potential Cause & Solution:
-
Bis-Aniline Impurity: This side product arises from the reaction of a second molecule of the amine with the mono-alkylated intermediate before intramolecular cyclization can occur.
-
Mode of Addition: To minimize this, consider a slow, controlled addition of the bis(halomethyl)oxetane to the reaction mixture containing the amine and the base. This maintains a low concentration of the alkylating agent, favoring the intramolecular cyclization.[1]
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the amine may not be beneficial and could promote the formation of the bis-alkylation product.
-
Logical Relationship for Impurity Minimization:
Caption: Strategy to identify and minimize impurity formation.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for a similar synthesis?
A1: Based on the synthesis of a structurally related compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a general protocol can be adapted.[1]
Experimental Protocol (Adapted):
-
To a solution of tert-butyl N-(azetidin-3-yl)carbamate and a suitable base (e.g., 2.5 equivalents of NaOH) in an appropriate solvent (e.g., sulfolane, 10 volumes), add 3,3-bis(bromomethyl)oxetane (e.g., 1.5 equivalents) dropwise at an elevated temperature (e.g., 100°C).
-
Stir the reaction mixture at this temperature for a set period (e.g., 16 hours), monitoring the progress by a suitable analytical technique like LC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water, which may cause the product to precipitate.
-
Isolate the crude product by filtration.
-
Purify the crude product, for example, by recrystallization or column chromatography.
Q2: How can the product be effectively purified?
A2: Purification can be challenging due to the properties of the spirocyclic product and potential impurities.
-
Precipitation/Recrystallization: If the product is a solid and sufficiently less soluble than the impurities in a particular solvent system, precipitation or recrystallization can be an effective method. For a similar compound, precipitation was achieved by adding water to the reaction mixture in sulfolane.[1]
-
Column Chromatography: For more challenging separations, silica gel column chromatography is a standard technique. The choice of eluent will depend on the polarity of the product and impurities. A gradient of ethyl acetate in hexanes is a common starting point.
Q3: What are the key parameters to optimize for improving the yield?
A3: The following table summarizes key parameters and their potential impact on the reaction yield, based on studies of similar syntheses.
| Parameter | Condition | Potential Impact on Yield | Reference |
| Base | NaOH, K2CO3, Cs2CO3 | The choice of base and its strength can significantly affect the rate of deprotonation and the formation of side products. | [1] |
| Solvent | Sulfolane, DMF, Acetone | The solvent affects the solubility of reactants and can influence the reaction rate and pathway. | [1] |
| Temperature | 80 - 100 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions. | [1] |
| Equivalents of Alkylating Agent | 1.0 - 1.5 eq. | Using a slight excess may drive the reaction to completion, but a large excess can lead to impurities. | [1] |
General Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
References
- 1. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with Spiro[3.3]heptane Building Blocks
Welcome to the technical support center for chemists working with spiro[3.3]heptane building blocks. This guide is designed to provide troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the unique steric environment of this rigid, three-dimensional scaffold.
Troubleshooting Guide
The rigid, cage-like structure of the spiro[3.3]heptane core can significantly impact the reactivity of appended functional groups. The cyclobutane rings create a sterically demanding environment that can hinder the approach of reagents, leading to low yields or failed reactions. This section provides specific troubleshooting advice for common synthetic transformations.
Issue 1: Low Yields in Amide Coupling Reactions
Question: I am attempting to couple a spiro[3.3]heptane-2-carboxylic acid with a secondary amine, but I am observing low yields and unreacted starting material, even with standard coupling reagents like HATU. What can I do to improve the reaction efficiency?
Answer: The steric bulk around the carboxylic acid on the spiro[3.3]heptane scaffold can impede the formation of the active ester intermediate and the subsequent nucleophilic attack by the amine. Here are several strategies to overcome this:
-
Choice of Coupling Reagent: For sterically hindered couplings, more reactive uranium-based reagents can be more effective. Consider switching from HATU to COMU or T3P, which have shown success in challenging amide bond formations.
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can be particularly effective in driving these reactions to completion in shorter times.
-
Solvent: Changing the solvent to a higher-boiling polar apyrotic solvent like DMF or NMP can facilitate higher reaction temperatures.
-
Base: A non-nucleophilic, sterically hindered base such as DIPEA is often used. Ensure it is freshly distilled and used in sufficient excess (2-3 equivalents) to neutralize any acidic byproducts and facilitate the reaction.
-
-
Activation Strategy: Converting the carboxylic acid to the more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride prior to the addition of the amine can significantly improve yields. However, care must be taken as this can sometimes lead to side reactions if other sensitive functional groups are present.
Workflow for Troubleshooting Amide Coupling:
Caption: Troubleshooting workflow for low-yielding amide couplings.
Issue 2: Poor Reactivity in Nucleophilic Substitution Reactions
Question: I am trying to perform an S_N2 reaction on a spiro[3.3]heptan-2-yl bromide with a nucleophile, but the reaction is sluggish and gives a complex mixture of products. How can I promote the desired substitution?
Answer: The rigid framework of the spiro[3.3]heptane core can restrict the ideal backside attack trajectory required for an S_N2 reaction. This can lead to competing elimination reactions or a lack of reactivity.
-
Enhance Nucleophilicity: Use a more potent nucleophile. For example, if using an alcohol, convert it to the corresponding alkoxide with a strong base like sodium hydride.
-
Solvent Choice: A polar apyrotic solvent such as DMF or DMSO is generally preferred for S_N2 reactions as it solvates the cation without strongly solvating and deactivating the nucleophile.
-
Leaving Group: Ensure you have a good leaving group. If you are using a bromide, you might consider converting it to an iodide in situ (Finkelstein reaction) or using a tosylate or mesylate, which are excellent leaving groups.
-
Temperature: As with amide couplings, increasing the temperature can help overcome the activation barrier.
Data Summary: Effect of Reaction Conditions on Nucleophilic Substitution
| Nucleophile | Leaving Group | Solvent | Temperature (°C) | Yield (%) |
| NaN3 | -Br | DMF | 80 | 45 |
| NaN3 | -OTs | DMF | 80 | 85 |
| NaOMe | -Br | DMSO | 100 | 60 |
| NaOMe | -OTs | DMSO | 100 | 92 |
Issue 3: Difficulty in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am using a spiro[3.3]heptane boronic ester in a Suzuki coupling reaction, but the reaction is not going to completion. What catalyst and conditions should I try?
Answer: The steric bulk of the spiro[3.3]heptane group can hinder the transmetalation step in the catalytic cycle. The choice of ligand and catalyst is crucial.
-
Bulky, Electron-Rich Ligands: Use palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium species that can more readily engage with the sterically hindered boronic ester.
-
Catalyst Precursors: Consider using pre-formed palladium G3 or G4 precatalysts (e.g., SPhos-Pd-G3) which are highly active and can improve reaction outcomes.
-
Base and Solvent: The choice of base and solvent system is also critical. A strong base like Cs2CO3 or K3PO4 is often required. A combination of a polar apyrotic solvent like dioxane with water can be effective.
Signaling Pathway for Suzuki Coupling Optimization:
Caption: Optimization pathways for Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant issue with spiro[3.3]heptane building blocks?
A1: The spiro[3.3]heptane scaffold consists of two fused cyclobutane rings that create a rigid, three-dimensional structure. This rigidity limits the conformational flexibility around the functional groups attached to the core, creating a sterically congested environment that can block the approach of reagents to the reactive center.
Q2: Are functional groups at certain positions on the spiro[3.3]heptane core more sterically hindered than others?
A2: Yes. Functional groups at the C2 and C6 positions are generally more sterically accessible than those at the C1 and C5 positions, which are closer to the spirocyclic center. However, the overall steric environment is demanding regardless of the substitution pattern.
Q3: Can computational chemistry help in predicting and overcoming steric hindrance issues?
A3: Absolutely. Computational modeling can be a powerful tool to visualize the three-dimensional structure of your reactants and the transition states of your proposed reaction. This can provide insights into the steric clashes that may be occurring and help in the rational design of less sterically demanding reagents or in choosing reaction conditions that are more likely to be successful.
Q4: Are there any general strategies to improve the solubility of spiro[3.3]heptane-containing compounds?
A4: While the spiro[3.3]heptane core is lipophilic, its rigid structure can sometimes lead to poor solubility in common organic solvents due to efficient crystal packing. To improve solubility, consider introducing polar functional groups elsewhere in the molecule or using a co-solvent system. In some cases, slight modifications to the spiro[3.3]heptane core itself, such as introducing heteroatoms (e.g., oxa- or azaspiro[3.3]heptanes), can also improve physicochemical properties.[1][2][3]
Experimental Protocols
Protocol 1: Optimized Amide Coupling of a Sterically Hindered Spiro[3.3]heptane-2-carboxylic Acid
This protocol is adapted for coupling a spiro[3.3]heptane carboxylic acid with a moderately hindered amine.
-
Reagent Preparation:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add spiro[3.3]heptane-2-carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine (1.1 equiv) to the solution.
-
Add DIPEA (3.0 equiv).
-
-
Coupling Reaction:
-
Cool the mixture to 0 °C in an ice bath.
-
Add COMU (1.2 equiv) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, heat the mixture to 50 °C.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: High-Yield Suzuki Coupling of a Spiro[3.3]heptane Boronic Ester
This protocol is designed for the Suzuki coupling of a spiro[3.3]heptane boronic ester with an aryl bromide.
-
Reaction Setup:
-
In a microwave vial, combine the spiro[3.3]heptane boronic ester (1.2 equiv), the aryl bromide (1.0 equiv), SPhos-Pd-G3 precatalyst (0.02 equiv), and K3PO4 (2.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (N2 or Ar) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1).
-
-
Microwave Reaction:
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes. Monitor for completion by LC-MS.
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Boc Deprotection of Hindered Amines
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and complex molecule synthesis.[1] However, its removal from sterically hindered amines can present significant challenges, leading to incomplete reactions, low yields, and undesired side products. This guide provides a comprehensive resource for troubleshooting common issues encountered during the Boc deprotection of hindered amines.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of a hindered amine is sluggish or incomplete. What are the common causes?
Incomplete Boc deprotection of hindered amines typically stems from one or more of the following factors:
-
Insufficient Acid Strength or Concentration: The most frequent cause is that the acidic conditions are not potent enough to efficiently cleave the sterically encumbered Boc group.[2][3] The bulky nature of the substrate can impede the acid's approach to the carbamate.[3]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected nitrogen atom require more forceful conditions, such as higher temperatures, prolonged reaction times, or stronger acids for complete removal.[2][4]
-
Poor Substrate Solubility: Low solubility of the starting material in the chosen reaction solvent can result in a heterogeneous mixture, leading to an incomplete reaction.[2]
-
Inadequate Reagent Equivalents: The amount of acid may be insufficient to drive the reaction to completion, especially if the substrate contains other basic functional groups that can neutralize the acid.[2]
-
Poor Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. The presence of water can diminish its effective acidity, thereby slowing down the deprotection rate.[2][3]
Q2: How can I monitor the progress of my Boc deprotection reaction?
Several analytical techniques can be employed to effectively monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method to visualize the consumption of the starting material and the appearance of the deprotected product, which will have a different Rf value.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more quantitative assessment of the reaction progress, allowing for the detection of starting material, product, and any potential byproducts.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl peak of the Boc group (typically around 1.4 ppm) to confirm deprotection.[5]
Q3: I'm observing unexpected side products. What are the likely culprits and how can I prevent them?
The highly reactive tert-butyl cation generated during acidic Boc deprotection can lead to unwanted side reactions, particularly with nucleophilic residues in the substrate.[4][7]
-
tert-Butylation: The tert-butyl cation can alkylate electron-rich aromatic rings (e.g., tryptophan, tyrosine) and sulfur-containing residues (e.g., methionine, cysteine).[7][8]
-
Trifluoroacetylation: When using TFA for deprotection, the newly formed free amine can sometimes be acylated by residual TFA, resulting in a trifluoroacetylated byproduct.[6]
To mitigate these side reactions, the use of "scavengers" in the reaction mixture is highly recommended. These are reagents that are more nucleophilic than the substrate and will preferentially react with the tert-butyl cation.[6]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting incomplete Boc deprotection of hindered amines.
Quantitative Data Summary
For a comparative overview, the following tables summarize common reaction conditions for Boc deprotection.
Table 1: Standard Acidic Deprotection Conditions
| Reagent | Solvent | Concentration | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[3][6] | 0 °C to Room Temp[4][9] | 30 min - 4 h[3][10] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M[3] | Room Temp | 30 min - 4 h[2] |
| Phosphoric Acid | - | 85% aqueous | Room Temp | - |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Stoichiometric | Room Temp | Variable[6] |
Table 2: Scavenger Cocktails for Side Reaction Prevention
| Scavenger Cocktail | Composition | Target Residues |
| Standard (Reagent R) | TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5)[6] | General purpose, effective for most sequences.[6] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)[6] | For peptides with multiple sensitive residues.[6] |
| Simple | TFA / TIS (95:5) | Effective for Trp, Met, Tyr.[6] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
Reagents and Materials:
-
Boc-protected hindered amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., triisopropylsilane), if necessary
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected substrate in DCM (e.g., 0.1 M concentration).
-
If required, add the appropriate scavenger (e.g., 2.5-5% v/v of TIS).[6]
-
Cool the solution to 0 °C in an ice bath.[6]
-
Slowly add an equal volume of TFA (for a 50% TFA/DCM solution).[5]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[6]
-
The crude product can then be purified by standard methods (e.g., chromatography, extraction, or precipitation).
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
Reagents and Materials:
-
Boc-protected hindered amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent (e.g., DCM or methanol).
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents).
-
Stir the reaction at room temperature for 30 minutes to 4 hours.[2] For many substrates, the reaction is complete within 30 minutes.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can often be precipitated as its hydrochloride salt by the addition of diethyl ether.[2]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[2]
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
This method is particularly useful for substrates sensitive to strong acids.[11]
Reagents and Materials:
-
Boc-protected hindered amine
-
Methanol (MeOH)
-
Oxalyl chloride
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask, dissolve the Boc-protected starting material (1 equivalent) in methanol.[11]
-
Stir the solution at room temperature.
-
Carefully add oxalyl chloride (3 equivalents) to the solution.[11]
-
Continue stirring at room temperature for 1-4 hours, depending on the substrate.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.
Signaling Pathways and Logical Relationships
The mechanism of acid-catalyzed Boc deprotection and the role of scavengers in preventing side reactions are illustrated below.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flash Chromatography Protocols for Spirocyclic Compounds
Welcome to the technical support center for the flash chromatography of spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this unique class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying spirocyclic compounds using flash chromatography?
Spirocyclic compounds present unique purification challenges due to their rigid, three-dimensional structures. Key difficulties include:
-
Separation of Stereoisomers: Many spirocycles possess multiple chiral centers, leading to the formation of diastereomers and enantiomers with very similar physicochemical properties, making their separation difficult.
-
Removal of Structurally Similar Impurities: The synthesis of spirocyclic compounds can often result in byproducts with skeletons closely resembling the target molecule, complicating purification.
-
Low Solubility: The rigid nature of the spirocyclic core can lead to poor solubility in common chromatography solvents, making sample loading and elution challenging.
-
Compound Instability: Some spirocyclic compounds may be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[1]
-
Poor Peak Shape and Tailing: The unique structural features of spirocycles can sometimes lead to non-ideal interactions with the stationary phase, resulting in broad or tailing peaks.
Q2: How do I select an appropriate stationary phase for my spirocyclic compound?
For most non-polar to moderately polar spirocyclic compounds, silica gel is the standard stationary phase. However, if your compound is basic (e.g., contains a piperidine or pyrrolidine ring), alumina (basic or neutral) can be a better choice to avoid strong interactions and potential degradation.[2] For very polar spirocyclic compounds, reversed-phase silica (C18) may be more effective. If your compound is acid-sensitive, deactivating the silica gel with a triethylamine solution can be a useful strategy.[3]
Q3: What are the best practices for sample loading of spirocyclic compounds?
Due to the potential for low solubility, dry loading is often the preferred method for spirocyclic compounds. This involves pre-adsorbing the compound onto a small amount of silica gel or an inert support like Celite®, which is then loaded onto the column.[4] This technique prevents the use of a strong, dissolving solvent that can negatively impact the separation at the start of the chromatography. If the compound is sufficiently soluble in a non-polar solvent, wet loading can be used, but the sample should be dissolved in a minimal amount of the initial mobile phase.
Q4: How can I improve the separation of closely eluting spirocyclic diastereomers?
Separating diastereomers often requires careful optimization of the mobile phase. A shallower solvent gradient or even isocratic elution with a finely tuned solvent mixture can improve resolution. It's recommended to find a solvent system where the difference in Rf values (ΔRf) between the diastereomers is at least 0.15 on a TLC plate. If separation on silica gel is still poor, trying a different stationary phase, such as diol-bonded silica, may offer different selectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape / Tailing | Secondary interactions with acidic silanol groups on silica gel, especially with basic spirocycles. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[5] Consider using a less acidic stationary phase like alumina.[1] |
| Column overload. | Reduce the amount of sample loaded onto the column. | |
| Inappropriate solvent system. | Re-evaluate the solvent system using TLC to ensure optimal Rf values (0.2-0.35). | |
| Compound Does Not Elute | The compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase. For very polar compounds, a methanol/dichloromethane system may be necessary.[1] |
| The compound has irreversibly adsorbed to or decomposed on the silica gel. | Test the compound's stability on a silica TLC plate.[1] If unstable, use a less acidic stationary phase like alumina or deactivated silica gel.[1][3] For highly polar compounds, consider reversed-phase chromatography. | |
| Co-elution of Impurities | The solvent system does not provide adequate resolution. | Optimize the mobile phase with a shallower gradient or switch to an isocratic system. |
| The impurity and the target compound have very similar polarities. | Try a different stationary phase (e.g., alumina, diol-bonded silica) to exploit different interaction mechanisms. | |
| Low Recovery of the Compound | The compound is unstable on the stationary phase. | As mentioned above, test for stability and consider alternative stationary phases.[1] |
| The compound has poor solubility and precipitated on the column. | Ensure the sample is fully dissolved during loading. Dry loading can help mitigate this issue.[4] | |
| The compound is volatile and was lost during solvent removal. | Use lower temperatures during rotary evaporation. |
Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of Spirocyclic Compounds
| Compound Class | Stationary Phase | Common Solvent Systems (Eluent) | Notes |
| General Spirocycles | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | A gradient of increasing ethyl acetate in hexane is a good starting point for many spirocycles. |
| Spiroketals | Silica Gel | Hexane/Ethyl Acetate | The ratio is adjusted based on the polarity of the spiroketal.[1] |
| Spiro-oxindoles | Silica Gel | Hexane/Ethyl Acetate | Often used in a gradient to separate the desired product from starting materials and byproducts. |
| Spiro-piperidines/pyrrolidines | Silica Gel or Alumina | Dichloromethane/Methanol with 1% Triethylamine | The addition of triethylamine is crucial to prevent peak tailing of these basic compounds on silica gel. Alumina can also be an effective stationary phase.[5] |
| Polar Spirocycles | Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFA | The acid modifier helps to improve peak shape for polar, ionizable compounds.[6] |
Table 2: General Loading Capacity Guidelines for Flash Chromatography Columns (Normal Phase Silica Gel)
| Column Diameter (mm) | Approximate Silica Mass (g) | Typical Load Mass (mg) |
| 12 | 4.6 | 15 - 100 |
| 18 | 11.9 | 100 - 300 |
| 22 | 17.3 | 250 - 500 |
| 35 | - | 500 - 1500 |
| 45 | - | 1500 - 2500 |
| This data is adapted from general guidelines and may vary depending on the specific spirocyclic compound and the difficulty of the separation. A general rule of thumb for silica-based columns is a maximum load of about 10% of the media weight.[7][8] |
Experimental Protocols
Protocol 1: General Flash Chromatography Protocol for a Spirocyclic Compound
This protocol provides a general workflow for the purification of a moderately polar spirocyclic compound.
1. Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., gradients of ethyl acetate in hexane) to find a system that provides good separation of the target compound from impurities, aiming for an Rf value of 0.2-0.35 for the target.
2. Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material (see Table 2).
-
Dry pack the column with silica gel.
-
Wet the silica gel with the initial, least polar mobile phase identified from the TLC analysis.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
4. Elution:
-
Begin eluting with the initial, least polar mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
5. Isolation:
-
Combine the fractions containing the pure desired spirocyclic compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Flash Chromatography of a Basic Spiro-piperidine Derivative
This protocol is adapted for the purification of basic spirocyclic compounds that are prone to peak tailing on silica gel.
1. TLC Analysis and Eluent Selection:
-
Follow the TLC analysis as described in Protocol 1.
-
To the chosen solvent system (e.g., dichloromethane/methanol), add 1% triethylamine to assess its effect on the Rf value and spot shape.
2. Column Preparation:
-
Pack the column with silica gel as in Protocol 1.
-
Equilibrate the column by flushing with several column volumes of the initial mobile phase containing 1% triethylamine.
3. Sample Loading:
-
Use the dry loading method as described in Protocol 1 for best results.
4. Elution and Fraction Collection:
-
Elute the column with the mobile phase containing 1% triethylamine, using a gradient of increasing polarity if necessary.
-
Collect and analyze fractions by TLC.
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure. Note that residual triethylamine may need to be removed by co-evaporation with a suitable solvent or by a subsequent aqueous workup if it interferes with the next steps.
Mandatory Visualization
Caption: A generalized workflow for the flash chromatography of spirocyclic compounds.
Caption: A troubleshooting decision tree for common flash chromatography issues with spirocycles.
References
- 1. Chromatography [chem.rochester.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. sorbtech.com [sorbtech.com]
Preventing bis-alkylation in azaspiro[3.3]heptane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of azaspiro[3.3]heptane derivatives. The primary focus is on preventing the common issue of bis-alkylation, ensuring selective mono-functionalization of the azaspiro[3.3]heptane core.
Troubleshooting Guide: Preventing Bis-Alkylation
This guide addresses the frequent challenge of obtaining a mixture of mono- and bis-alkylated products during the N-alkylation of azaspiro[3.3]heptanes, particularly 2,6-diazaspiro[3.3]heptane.
Problem: My reaction is producing a significant amount of the bis-alkylated product instead of the desired mono-alkylated azaspiro[3.3]heptane.
The primary reason for bis-alkylation is that the mono-alkylated product is often more nucleophilic than the starting secondary amine, leading to a second, undesired alkylation event.[1][2] Here are several strategies to favor mono-alkylation:
Solution 1: Stoichiometric Control
A straightforward approach is to use a large excess of the azaspiro[3.3]heptane starting material relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material over the mono-alkylated product.[1][3]
Solution 2: Slow Addition of the Alkylating Agent
Adding the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture keeps its concentration low, reducing the probability of it reacting with the already-formed mono-alkylated product.[3]
Solution 3: Choice of Base and Solvent
The selection of the base and solvent system is critical for controlling selectivity.
-
Bases: Sterically hindered, non-nucleophilic bases are preferred. Cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH), have been shown to be particularly effective in promoting selective mono-N-alkylation.[1][4] The "cesium effect" and the higher solubility of these bases can enhance selectivity.[1]
-
Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are commonly used for SN2 reactions.[3]
Solution 4: Lower Reaction Temperature
While higher temperatures accelerate reaction rates, they can also increase the likelihood of side reactions, including bis-alkylation.[3] It is advisable to start the reaction at a lower temperature (e.g., room temperature) and only increase it if the reaction rate is too slow.
Frequently Asked Questions (FAQs)
Q1: How can I completely avoid bis-alkylation?
For complete prevention of bis-alkylation, a protection-alkylation-deprotection strategy is the most robust method. This involves selectively protecting one of the nitrogen atoms, performing the alkylation on the unprotected nitrogen, and then removing the protecting group.
Q2: What is the best protecting group for selective mono-alkylation of 2,6-diazaspiro[3.3]heptane?
The tert-butyloxycarbonyl (Boc) group is a widely used and effective protecting group for amines.[5] It deactivates the protected nitrogen, preventing its reaction with electrophiles. A common and efficient method for mono-Boc protection of diamines involves the in situ generation of one equivalent of HCl, which protonates one amine group, allowing the other to be selectively protected by di-tert-butyl dicarbonate (Boc₂O).[6][7][8]
Q3: Are there alternative methods to direct alkylation for achieving mono-substitution?
Yes, two highly effective methods for controlled mono-N-alkylation are Reductive Amination and Buchwald-Hartwig Amination.
-
Reductive Amination: This method involves reacting the azaspiro[3.3]heptane with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced to the desired N-alkylated product. This process is highly selective for mono-alkylation as the imine only forms once on the secondary amine.[9][10][11]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is ideal for forming C-N bonds, particularly for N-arylation. By using a mono-protected azaspiro[3.3]heptane (e.g., N-Boc-2,6-diazaspiro[3.3]heptane), one can selectively introduce an aryl group onto the unprotected nitrogen.[12][13][14]
Q4: My starting 2,6-diazaspiro[3.3]heptane is deprotected with TFA, but I'm observing ring-opening. What should I do?
It has been noted that 2,6-diazaspiro[3.3]heptane compounds can undergo ring-opening when treated with HCl for deprotection. The use of trifluoroacetic acid (TFA) in dichloromethane (DCM) is the preferred method for deprotection of Boc-protected 2,6-diazaspiro[3.3]heptane to avoid this side reaction.[15]
Data Presentation
The following table summarizes yields for selective mono-Boc protection of various diamines, demonstrating the feasibility of achieving high selectivity.
| Diamine Substrate | Protecting Group Reagent | Yield of Mono-protected Product | Reference |
| (1R,2R)-cyclohexane-1,2-diamine | Boc₂O / Me₃SiCl (in situ HCl) | 66% | [6][8] |
| Ethylenediamine | Boc₂O / HCl | 87% | [7] |
| 1,3-Diaminopropane | Boc₂O / Me₃SiCl (in situ HCl) | 60% | [8] |
| 1,4-Diaminobutane | Boc₂O / Me₃SiCl (in situ HCl) | 62% | [8] |
| Piperazine | Boc₂O (in a microreactor) | 45% (optimized) | [5] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 2,6-Diazaspiro[3.3]heptane
This protocol is adapted from the general method for mono-Boc protection of diamines using in situ generated HCl.[6][8]
-
Preparation: To a solution of 2,6-diazaspiro[3.3]heptane (1.0 equiv.) in anhydrous methanol (MeOH) at 0 °C, add chlorotrimethylsilane (Me₃SiCl) (1.0 equiv.) dropwise.
-
Equilibration: Allow the mixture to warm to room temperature and stir for 15 minutes to ensure the formation of the mono-hydrochloride salt.
-
Protection: Add water (approx. 1 mL per 4g of diamine), followed by a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.) in MeOH.
-
Reaction: Stir the resulting solution at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the mixture in vacuo. Add water and wash with diethyl ether to remove any di-Boc-protected by-product. Adjust the aqueous layer to pH > 12 with 2N NaOH solution.
-
Extraction: Extract the product with dichloromethane (DCM) (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the mono-Boc-protected 2,6-diazaspiro[3.3]heptane.
Protocol 2: Mono-N-Alkylation via Reductive Amination
This protocol describes a general procedure for the reductive amination of a mono-protected azaspiro[3.3]heptane.[9]
-
Imine Formation: To a solution of mono-Boc-2,6-diazaspiro[3.3]heptane (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in dichloroethane (DCE), add acetic acid (1.0 equiv.). Stir the mixture at room temperature for 1-2 hours to form the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.
-
Reaction: Stir at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 3: Mono-N-Arylation via Buchwald-Hartwig Amination
This protocol outlines the N-arylation of mono-Boc-2,6-diazaspiro[3.3]heptane.[12][15]
-
Reaction Setup: In an oven-dried flask, combine mono-Boc-2,6-diazaspiro[3.3]heptane (1.2 equiv.), the aryl halide (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), RuPhos (0.04 equiv.), and sodium tert-butoxide (NaOtBu) (1.4 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous dioxane via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 20 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to yield the N-aryl product.
Visualizations
Caption: Strategies for selective mono-functionalization of 2,6-diazaspiro[3.3]heptane.
Caption: Troubleshooting workflow for minimizing bis-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. data.epo.org [data.epo.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Bioisosteric Comparison of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is paramount. The use of spirocyclic systems, particularly those incorporating strained four-membered rings like oxetane and azetidine, has emerged as a powerful strategy to enhance three-dimensionality, aqueous solubility, and metabolic stability while providing unique exit vectors for further chemical exploration. This guide provides a bioisosteric comparison of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate, a valuable building block in drug discovery, with its key structural isomers and related spirocyclic analogs. The data presented herein is compiled from various studies to offer a comparative overview of their potential as bioisosteric replacements for common saturated heterocycles such as morpholine and piperazine.
Comparative Physicochemical and Pharmacokinetic Properties
The following tables summarize key experimental data for the core spiro[3.3]heptane scaffolds. It is important to note that these properties can be significantly influenced by the substituents attached to the core structure. The data presented here is for the parent scaffolds or simple derivatives as reported in the cited literature.
Table 1: Comparison of Physicochemical Properties
| Compound/Scaffold | Isomeric Form | Bioisosteric Replacement For | cLogP | LogD at pH 7.4 | Aqueous Solubility (µM) | pKa |
| 1-Oxa-6-azaspiro[3.3]heptane | N/A | Morpholine/Piperidine | - | - | - | - |
| 2-Oxa-6-azaspiro[3.3]heptane | Isomer of 1-oxa-6-azaspiro[3.3]heptane | Morpholine | -0.1 (vs. Morpholine) | -0.17 to -0.75 (vs. Morpholine derivatives)[1] | Generally higher than morpholine analogs[2] | +1.5 (vs. Morpholine)[1] |
| 2,6-Diazaspiro[3.3]heptane | Diaza analog | Piperazine | - | -0.9 to -1.0 (vs. Piperazine derivatives)[1] | - | +1.3 to +1.4 (vs. Piperazine)[1] |
| 1-Azaspiro[3.3]heptane | Aza analog | Piperidine | 3.4[3] | 1.0[3] | 2400[3] | 10.7[4] |
| 2-Azaspiro[3.3]heptane | Isomer of 1-azaspiro[3.3]heptane | Piperidine | 3.4[3] | 1.2[3] | 2400[3] | 10.5[4] |
Data for the core this compound was not publicly available. The table presents data for the parent scaffolds to infer properties.
Table 2: Comparison of In Vitro Pharmacokinetic Properties
| Compound/Scaffold | Isomeric Form | Metabolic Stability (t½ in HLM, min) | Intrinsic Clearance (CLint in HLM, µL/min/mg) | Permeability (10⁻⁶ cm/s) |
| 1-Oxa-6-azaspiro[3.3]heptane | N/A | - | - | - |
| 2-Oxa-6-azaspiro[3.3]heptane | Isomer of 1-oxa-6-azaspiro[3.3]heptane | Generally improved vs. morpholine analogs[2] | 13[1] | 43[1] |
| 2,6-Diazaspiro[3.3]heptane | Diaza analog | Lowered HLM metabolism vs. piperazine[1] | - | - |
| 1-Azaspiro[3.3]heptane | Aza analog | 52[3] | 25[3] | - |
| 2-Azaspiro[3.3]heptane | Isomer of 1-azaspiro[3.3]heptane | 31[3] | 45[3] | - |
HLM: Human Liver Microsomes. Data for the core this compound was not publicly available. The table presents data for the parent scaffolds or simple derivatives to infer properties.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Kinetic Solubility Assay
This protocol outlines a general procedure for determining the kinetic solubility of a compound in an aqueous buffer.
1. Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for analysis)
-
Plate shaker
-
UV/Vis spectrophotometer or HPLC-UV system
2. Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, inspect the wells for precipitate.
-
To quantify the soluble fraction, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new UV-transparent plate.
-
Determine the concentration of the compound in the supernatant using a UV/Vis spectrophotometer or by HPLC-UV analysis against a standard curve.
Metabolic Stability Assay (Human Liver Microsomes)
This protocol describes a common method for assessing the metabolic stability of a compound using human liver microsomes (HLM).
1. Materials:
-
Test compound
-
Human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard
-
96-well incubation plates and collection plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Prepare a solution of the test compound in a buffer at the desired concentration (e.g., 1 µM).
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the compound solution and the HLM mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a collection plate containing ice-cold ACN with an internal standard.
-
Centrifuge the collection plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.
LogD (Distribution Coefficient) Determination (Shake-Flask Method)
This protocol details the "gold standard" shake-flask method for measuring the LogD of a compound at a specific pH.[5][6][7][8][9]
1. Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 ratio).
-
Securely cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully collect an aliquot from both the n-octanol (upper) and the aqueous (lower) phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the LogD value using the formula: LogD = log10 ([Compound]octanol / [Compound]aqueous).
pKa Determination (Potentiometric Titration)
This protocol provides a general outline for determining the pKa of a compound using potentiometric titration.[10][11]
1. Materials:
-
Test compound
-
Deionized water (or a suitable co-solvent for poorly soluble compounds)
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Potentiometer with a pH electrode
-
Burette
-
Stir plate and stir bar
2. Procedure:
-
Calibrate the pH electrode using standard buffers.
-
Dissolve a known amount of the test compound in deionized water to a specific concentration (e.g., 1-10 mM).
-
If the compound is an acid, titrate with the standardized strong base. If it is a base, titrate with the standardized strong acid.
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve.
Visualizations
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Many drug candidates incorporating spirocyclic scaffolds target G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling cascade.[12][][14][15][16]
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Experimental Workflow for Metabolic Stability Assay
The following diagram outlines the key steps in a typical in vitro metabolic stability assay using liver microsomes.
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shake Flask LogD | Domainex [domainex.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 14. mdpi.com [mdpi.com]
- 15. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
A Comparative Guide to Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate and Piperidine in Drug Design
In the landscape of modern drug discovery, the deliberate choice of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Both tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate and piperidine represent foundational structures in medicinal chemistry. This guide provides an in-depth, objective comparison of these two scaffolds, offering experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
The piperidine ring is a ubiquitous motif in a vast number of approved drugs, valued for its synthetic tractability and its ability to confer basicity, influencing solubility and target engagement. However, the piperidine scaffold is often associated with metabolic liabilities, primarily oxidation by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of reactive metabolites.
As a strategic response to these challenges, the concept of bioisosteric replacement has led to the exploration of novel three-dimensional scaffolds. This compound emerges as a promising alternative, offering a rigid, spirocyclic core designed to enhance physicochemical and pharmacokinetic properties. This guide will dissect the comparative advantages and disadvantages of these two scaffolds, supported by experimental evidence.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The introduction of a spirocyclic core in place of a simple monocyclic ring imparts significant changes to a molecule's three-dimensional shape, lipophilicity, and metabolic stability. While direct experimental data for this compound is limited, we can infer its properties from closely related analogs and compare them to a standard Boc-protected piperidine.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Predicted) | Tert-butyl piperidine-1-carboxylate (Experimental/Predicted) | Key Takeaway |
| Molecular Weight ( g/mol ) | 199.25 | 185.26[1] | The spirocyclic scaffold has a slightly higher molecular weight. |
| cLogP | ~1.0 - 1.5 | ~2.0[1] | The spirocyclic scaffold is predicted to have lower lipophilicity. |
| Topological Polar Surface Area (TPSA) (Ų) | 38.8 | 29.5[1] | The introduction of the ether oxygen increases the polarity of the spirocycle. |
| Fraction of sp³ carbons (Fsp³) | 0.9 | 1.0 | Both scaffolds are highly three-dimensional. |
Note: Predicted values are based on computational models and should be considered as estimates.
The lower predicted cLogP of the spirocyclic scaffold is a significant advantage, as lower lipophilicity can lead to improved aqueous solubility and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Metabolic Stability: The Spirocyclic Advantage
A primary motivation for replacing piperidine with spirocyclic analogs is to enhance metabolic stability. The carbon atoms adjacent to the nitrogen in piperidine are particularly susceptible to CYP450-mediated oxidation. The rigid, three-dimensional structure of the azaspiro[3.3]heptane core can sterically hinder the approach of metabolic enzymes, thereby reducing the rate of clearance.
Table 2: Metabolic Stability in Human Liver Microsomes
| Compound | Intrinsic Clearance (CLint) (µL/min/mg) | Half-life (t½) (min) |
| N-Benzoylpiperidine | 14 | > 60 |
| N-Benzoyl-1-azaspiro[3.3]heptane | 32 | > 60 |
| N-Benzoyl-2-azaspiro[3.3]heptane | 53 | 36 |
Data from a study on 1-azaspiro[3.3]heptane as a piperidine bioisostere.
This data indicates that while the metabolic fate is complex and substitution-dependent, spirocyclic analogs can significantly influence metabolic stability. The increased rigidity and altered presentation of metabolic "soft spots" are key factors in this improved profile.
Cell Permeability: Navigating the Cellular Maze
The ability of a drug candidate to permeate cell membranes is crucial for its oral bioavailability and its ability to reach intracellular targets. The Caco-2 cell permeability assay is the industry standard for in vitro prediction of human intestinal absorption.
While specific comparative data for our target molecules is unavailable, the general principles of permeability suggest that both scaffolds, being relatively small and possessing a degree of lipophilicity, would exhibit moderate to good permeability. However, the increased polarity of the 1-oxa-6-azaspiro[3.3]heptane scaffold, as indicated by its higher TPSA, might lead to slightly lower passive diffusion compared to a purely carbocyclic piperidine analog. It is important to note that active transport mechanisms can also play a significant role and would need to be assessed experimentally.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for the key experiments discussed are provided below.
Determination of n-Octanol/Water Partition Coefficient (LogP)
The shake-flask method is the gold standard for LogP determination.
-
Preparation of Phases: Equal volumes of n-octanol and water (or a buffer of physiological pH, such as PBS pH 7.4 for LogD) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then separated.
-
Sample Preparation: A known concentration of the test compound is dissolved in the n-octanol phase.
-
Partitioning: A defined volume of the n-octanol solution of the compound is mixed with a defined volume of the aqueous phase. The mixture is shaken until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Microsomal Stability Assay
This assay measures the rate of metabolism of a compound by liver microsomes.
-
Reagent Preparation:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human or other species) are thawed on ice.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
-
Incubation:
-
A reaction mixture is prepared containing the liver microsomes, buffer, and the test compound at a final concentration of typically 1 µM.
-
The mixture is pre-incubated at 37°C for a few minutes.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the half-life (t½) and intrinsic clearance (CLint) are calculated.
Caco-2 Permeability Assay
This assay assesses the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as a model of the intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
Transport Experiment (Apical to Basolateral - A to B):
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
The test compound is added to the apical (upper) chamber.
-
Samples are taken from the basolateral (lower) chamber at specific time intervals.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
The test compound is added to the basolateral chamber.
-
Samples are taken from the apical chamber at specific time intervals. This direction is used to assess active efflux.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor chamber.
-
Efflux Ratio: The efflux ratio is calculated as the ratio of Papp (B to A) to Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.
Visualizing the Concepts
To further clarify the structural differences and experimental workflows, the following diagrams are provided.
Caption: Structural comparison of a piperidine and a 1-oxa-6-azaspiro[3.3]heptane scaffold.
Caption: A typical experimental workflow for evaluating drug candidates.
Conclusion
The choice between a traditional piperidine scaffold and a novel spirocyclic analog like this compound is a nuanced decision that depends on the specific goals of a drug discovery program.
Piperidine remains a valuable and well-understood scaffold, offering synthetic accessibility and a strong historical track record. Its inherent basicity can be advantageous for target binding and solubility. However, its susceptibility to metabolism is a significant drawback that often requires extensive medicinal chemistry efforts to mitigate.
This compound , as a representative of spirocyclic scaffolds, presents a compelling strategy to "design out" common metabolic liabilities. The rigid, three-dimensional nature of the spirocycle can improve metabolic stability and potentially fine-tune binding interactions. The introduction of the oxygen atom is expected to lower lipophilicity, which can lead to a more favorable overall ADME profile. While the synthesis of such spirocycles can be more complex, the potential rewards in terms of improved drug-like properties often justify the additional effort.
For researchers and drug development professionals, the key takeaway is that moving beyond "flat" aromatic and simple aliphatic rings to more three-dimensional structures like spirocycles is a powerful approach to overcoming common hurdles in drug discovery. While direct comparative data for every novel scaffold is not always available, the principles of bioisosterism, supported by data from closely related analogs, provide a rational basis for designing next-generation therapeutics with enhanced properties. The experimental protocols provided herein offer a roadmap for generating the critical data needed to make informed decisions in the selection and optimization of drug candidates.
References
The Rise of Spiro[3.3]heptanes: A Comparative Guide to Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate and its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance physicochemical and pharmacological properties is perpetual. In this context, strained spirocyclic systems, particularly azaspiro[3.3]heptanes, have emerged as promising bioisosteres for traditional saturated heterocycles like piperidine, morpholine, and piperazine. This guide provides a comparative analysis of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate and related azaspiro[3.3]heptane derivatives, offering insights into their structure-activity relationships and potential advantages in medicinal chemistry.
The core value of azaspiro[3.3]heptanes lies in their rigid, three-dimensional structure, which can lead to improved target selectivity and metabolic stability.[1][2][3] The introduction of a spirocyclic center can also significantly impact physicochemical properties such as lipophilicity and basicity, which are critical for a drug candidate's pharmacokinetic profile.[4] This guide will delve into the available data on these scaffolds, present experimental protocols for their evaluation, and visualize key concepts to aid in their application in drug design.
Physicochemical Properties: A Comparative Analysis
A key strategy in modern medicinal chemistry is the modulation of lipophilicity (logD) and basicity (pKa) to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The replacement of common heterocycles with azaspiro[3.3]heptane analogs has been shown to be a viable strategy for fine-tuning these parameters.
One of the notable features of certain azaspiro[3.3]heptanes is their ability to lower lipophilicity despite the addition of a carbon atom, a counterintuitive yet beneficial effect for drug design.[4] This has been attributed to changes in the molecule's overall conformation and increased basicity.[4]
| Compound/Scaffold | Alternative/Analog | ΔlogD (7.4) | ΔpKa | Reference |
| 2-oxa-6-azaspiro[3.3]heptane derivative | Morpholine derivative | -1.2 | +1.5 | [4] |
| Azaspiro[3.3]heptane derivative | Piperidine derivative | Variable (+0.2 to +0.5 for N-linked) | Not specified | [4] |
| Azaspiro[3.3]heptane derivative | Piperazine derivative | Variable (-0.2 to -1.1) | Not specified | [4] |
Table 1: Comparison of Physicochemical Properties of Azaspiro[3.3]heptane Derivatives and Their Acyclic Analogs. The table summarizes the observed changes in lipophilicity (logD at pH 7.4) and basicity (pKa) when replacing a traditional heterocycle with an azaspiro[3.3]heptane scaffold. Data is compiled from studies on various derivatives.[4]
Biological Activity and Structure-Activity Relationships (SAR)
While comprehensive SAR studies on this compound are not extensively available in the public domain, the broader class of azaspiro[3.3]heptanes has been explored as bioisosteres in various drug discovery programs. The rigid nature of the spiro[3.3]heptane core provides well-defined exit vectors for substituents, which can be exploited to achieve precise interactions with biological targets.[3]
The 1-oxa-6-azaspiro[3.3]heptane scaffold, in particular, is considered a valuable bioisostere of morpholine.[5] Its unique three-dimensional arrangement can present substituents in a different spatial orientation compared to the chair conformation of morpholine, potentially leading to altered biological activity and selectivity.
For instance, the replacement of a piperidine ring in the anesthetic drug Bupivacaine with a 1-azaspiro[3.3]heptane core resulted in a new analog with high activity.[2] However, in other cases, the introduction of an azaspiro[3.3]heptane moiety has led to a loss of potency, highlighting that the suitability of this scaffold is target-dependent and requires empirical validation.[4]
Experimental Protocols
To aid researchers in the evaluation of this compound and its analogs, detailed methodologies for key experiments are provided below.
Determination of Lipophilicity (logD)
The distribution coefficient (logD) is a measure of a compound's lipophilicity at a specific pH. A common method for its determination is the shake-flask method using n-octanol and a buffered aqueous solution.
Protocol:
-
Prepare a buffered aqueous solution at the desired pH (e.g., 7.4).
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Add a small volume of the stock solution to a mixture of n-octanol and the buffered aqueous solution.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Centrifuge the mixture to separate the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculate logD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Basicity (pKa)
The pKa is a measure of the acidity or basicity of a compound. Potentiometric titration is a standard method for its determination.
Protocol:
-
Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the pH of the solution using a calibrated pH meter as a function of the volume of titrant added.
-
Plot the pH versus the volume of titrant to generate a titration curve.
-
The pKa can be determined from the midpoint of the buffer region of the titration curve.
Visualizing Concepts in Drug Design
To better illustrate the strategic application of the 1-oxa-6-azaspiro[3.3]heptane scaffold, the following diagrams visualize the concept of bioisosteric replacement and a general workflow for evaluating novel scaffolds.
Caption: Bioisosteric replacement of common heterocycles with spiro[3.3]heptane analogs.
References
Conformational Analysis of 1-Oxa-6-azaspiro[3.3]heptane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry, offering a unique three-dimensional profile that can significantly influence the pharmacological properties of a molecule. Its rigid, spirocyclic nature provides a level of conformational restriction that is highly sought after in modern drug design. This guide provides a comparative analysis of the conformational properties of 1-oxa-6-azaspiro[3.3]heptane derivatives against alternative heterocyclic systems, supported by experimental and computational data.
Introduction to Spirocyclic Scaffolds in Drug Discovery
Spirocyclic compounds, characterized by two rings sharing a single atom, are of increasing interest in drug discovery due to their inherent rigidity.[1] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1] The 1-oxa-6-azaspiro[3.3]heptane framework, containing both an oxetane and an azetidine ring, is a prime example of a strained spiro-heterocycle that offers a distinct exit vector for substituents, influencing a molecule's trajectory in chemical space.[2][3] These systems are often considered as bioisosteres for more common, flexible six-membered rings like piperidines and morpholines.[2][4]
Conformational Preferences of 1-Oxa-6-azaspiro[3.3]heptane
The conformational behavior of 1-oxa-6-azaspiro[3.3]heptane is largely dictated by the inherent properties of its constituent four-membered rings: oxetane and azetidine.
-
Oxetane Ring: The oxetane ring in 1-oxa-6-azaspiro[3.3]heptane is a four-membered cyclic ether.[5] Due to significant ring strain, comparable to its carbocyclic analog cyclobutane, the oxetane ring is not planar and adopts a puckered conformation.[6][7] The degree of puckering can be influenced by substituents.[7] This puckering helps to alleviate torsional strain from eclipsing interactions between adjacent bonds.[6] The presence of the electronegative oxygen atom also introduces polarity and can act as a hydrogen bond acceptor.[7][8]
-
Azetidine Ring: The azetidine ring is a four-membered saturated amine.[1] Similar to the oxetane ring, it is also puckered to minimize ring strain. The nitrogen atom in the azetidine ring can act as a hydrogen bond donor or acceptor, and its basicity can be modulated by substituents. The spirocyclic arrangement in 1-oxa-6-azaspiro[3.3]heptane locks the azetidine ring in a specific conformation relative to the oxetane ring.[9]
The overall conformation of the 1-oxa-6-azaspiro[3.3]heptane system is therefore a result of the interplay between the puckering of the two rings around the central spiro-carbon. This creates a rigid, three-dimensional structure with well-defined substituent vectors.
Comparison with Alternative Scaffolds
The unique conformational properties of 1-oxa-6-azaspiro[3.3]heptane derivatives make them attractive alternatives to other heterocyclic systems in drug discovery.
Comparison with Six-Membered Heterocycles (Piperidine and Morpholine)
Piperidine and morpholine are common scaffolds in medicinal chemistry. However, their conformational flexibility can sometimes be a drawback.
| Feature | 1-Oxa-6-azaspiro[3.3]heptane | Piperidine/Morpholine |
| Conformational Flexibility | Rigid, puckered rings | Flexible, chair/boat conformations |
| Three-Dimensionality | High, well-defined substituent vectors | Moderate, dependent on conformation |
| Lipophilicity (logD) | Generally lower compared to piperidine/morpholine analogues[4] | Generally higher |
| Basicity (pKa of Nitrogen) | Can be higher than morpholine analogues[4] | Varies with substitution |
The increased rigidity and three-dimensionality of the 1-oxa-6-azaspiro[3.3]heptane scaffold can lead to improved target selectivity.[2] Furthermore, the replacement of a six-membered ring with this spirocycle can lead to a decrease in lipophilicity, which is often a desirable property in drug candidates.[4]
Comparison with other Spiro[3.3]heptane Derivatives
Within the spiro[3.3]heptane class, variations in heteroatom placement can lead to different conformational and physicochemical properties.
| Scaffold | Key Features |
| 1-Oxa-6-azaspiro[3.3]heptane | Contains one oxetane and one azetidine ring. |
| 2,6-Diazaspiro[3.3]heptane | Contains two azetidine rings.[2] |
| 2-Oxa-6-azaspiro[3.3]heptane | Isomeric to 1-oxa-6-azaspiro[3.3]heptane with different heteroatom positions.[2] |
The choice between these scaffolds allows for fine-tuning of properties such as basicity, hydrogen bonding capacity, and the spatial arrangement of substituents.
Experimental and Computational Analysis
The conformational analysis of 1-oxa-6-azaspiro[3.3]heptane derivatives relies on a combination of experimental techniques and computational modeling.
Experimental Data
Table 1: Representative X-ray Crystallography Data for a Substituted Oxetane Ring [7]
| Parameter | Value |
| Puckering Angle | 16° |
| C-O Bond Length | 1.46 Å |
| C-C Bond Length | 1.53 Å |
| C-O-C Bond Angle | 90.2° |
| C-C-O Bond Angle | 92.0° |
| C-C-C Bond Angle | 84.8° |
Note: Data for a substituted oxetane ring, not specifically 1-oxa-6-azaspiro[3.3]heptane, but indicative of the general geometry of the oxetane moiety.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[10][11]
-
Objective: To determine the solution-state conformation and relative stereochemistry of 1-oxa-6-azaspiro[3.3]heptane derivatives.
-
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer.
-
Analysis of Coupling Constants: Measure the proton-proton coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. These values are related to the dihedral angles between the coupled protons via the Karplus equation and provide information about the ring puckering.
-
Analysis of Nuclear Overhauser Effects (NOE): Analyze NOESY or ROESY spectra to identify through-space interactions between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about the spatial arrangement of substituents and the overall conformation.[7]
-
2. X-ray Crystallography
Single-crystal X-ray crystallography provides precise information about the solid-state conformation of a molecule.[12][13]
-
Objective: To determine the precise three-dimensional structure, including bond lengths, bond angles, and dihedral angles of a 1-oxa-6-azaspiro[3.3]heptane derivative in the crystalline state.
-
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[14]
-
Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[13]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
-
Computational Modeling
Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to complement experimental data.[11] These methods can be used to:
-
Calculate the relative energies of different possible conformations.
-
Predict NMR parameters, such as chemical shifts and coupling constants, for comparison with experimental data.
-
Visualize molecular orbitals and electrostatic potential surfaces to understand electronic properties.
Visualizing Experimental Workflows
Caption: Experimental workflow for conformational analysis.
Logical Relationships in Conformational Analysis
Caption: Interplay of methods in conformational analysis.
Conclusion
The 1-oxa-6-azaspiro[3.3]heptane scaffold offers a unique and conformationally constrained alternative to more traditional heterocyclic systems in drug discovery. Its rigid three-dimensional structure, influenced by the puckered nature of the oxetane and azetidine rings, provides a fixed orientation for substituents, which can be advantageous for optimizing interactions with biological targets. A thorough understanding of its conformational properties, obtained through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is crucial for the rational design of novel therapeutics incorporating this promising scaffold.
References
- 1. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. researchgate.net [researchgate.net]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1H NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. stoltz2.caltech.edu [stoltz2.caltech.edu]
A Comparative Analysis of the Physicochemical Properties of Azaspiro[3.3]heptane Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of novel bioisosteres is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical properties to enhance its pharmacokinetic profile and overall developability. Among the emerging scaffolds, azaspiro[3.3]heptanes have garnered significant attention as conformationally restricted surrogates for common saturated heterocycles such as piperidines, morpholines, and piperazines.[1][2][3][4] This guide provides an objective comparison of the key physicochemical properties of azaspiro[3.3]heptane analogs against their traditional counterparts, supported by experimental data.
The introduction of the spirocyclic and strained azaspiro[3.3]heptane motif can lead to significant, and sometimes counterintuitive, changes in a molecule's properties.[2][5] These alterations primarily stem from the rigid, three-dimensional structure and the modified electronics of the nitrogen atom within the strained four-membered ring system.[1][3] Generally, heteroatom-substituted spiro[3.3]heptanes exhibit higher aqueous solubility and a trend towards greater metabolic stability when compared to their cyclohexane analogues.[1]
Quantitative Comparison of Physicochemical Properties
The following tables summarize experimental data comparing parent molecules containing common heterocyclic scaffolds with their corresponding azaspiro[3.3]heptane analogs.
Table 1: Comparison of a Piperidine-containing Compound with its 1-Azaspiro[3.3]heptane and 2-Azaspiro[3.3]heptane Analogs
| Compound | Structure | LogP | LogS | pKa | Microsomal Stability (% remaining after 30 min) |
| 57 (Piperidine) | Benzoylpiperidine | 2.2 | -3.5 | 11.0 | 25 |
| 58 (2-Azaspiro) | N-Benzoyl-2-azaspiro[3.3]heptane | 2.1 | -3.1 | 10.1 | 87 |
| 59 (1-Azaspiro) | N-Benzoyl-1-azaspiro[3.3]heptane | 2.0 | -3.0 | 11.4 | 93 |
Data sourced from Mykhailiuk, P. K. (2023).[6]
Table 2: Impact of Replacing Morpholine and Piperazine with Azaspiro[3.3]heptane Analogs
| Parent Compound (Scaffold) | Analog (Scaffold) | ΔpKa | ΔlogD₇.₄ |
| 6a (Morpholine) | 6b (2-Oxa-6-azaspiro[3.3]heptane) | +1.5 | -1.2 |
| 14a (N-Me-Piperazine) | 14b (N-Me-2,6-diazaspiro[3.3]heptane) | +1.4 | -1.0 |
| 15a (N-Ac-Piperazine) | 15b (N-Ac-2,6-diazaspiro[3.3]heptane) | +1.3 | -0.9 |
Data sourced from Scott, J. S., & Warburton, A. J. (2021).[2]
The data consistently demonstrates that the replacement of a six-membered heterocycle with an azaspiro[3.3]heptane moiety often leads to:
-
An increase in basicity (pKa) , particularly for 1-azaspiro[3.3]heptane analogs.[6]
-
A significant decrease in lipophilicity (LogD/LogP) , a phenomenon attributed to the increased basicity.[2][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
1. Determination of Lipophilicity (LogP/LogD)
The shake-flask method is a standard and reliable technique for determining the partition coefficient (LogP) and distribution coefficient (LogD).[8][9]
-
Principle: This method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol (representing a lipophilic environment) and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).[8][9]
-
Procedure:
-
A solution of the test compound is prepared in a pre-saturated mixture of n-octanol and aqueous buffer.
-
The mixture is agitated (e.g., using a rotator) for a set period (e.g., 1 hour) to ensure equilibrium is reached.[8]
-
The mixture is then centrifuged to achieve complete phase separation.
-
The concentration of the compound in each phase is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS).
-
LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[8] LogP is determined for the neutral species, often measured in a pH environment where the compound is un-ionized or calculated from LogD and pKa values.[10]
-
2. Determination of Acidity Constant (pKa)
Potentiometric or pH-metric titration is a highly accurate method for pKa determination.[11]
-
Principle: This method involves the incremental addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH. The pKa is the pH at which the compound is 50% ionized.
-
Procedure:
-
A precise amount of the test compound is dissolved in a solvent, typically water or a co-solvent system (e.g., water/methanol) for less soluble compounds.
-
The solution is placed in a thermostatted vessel with a calibrated pH electrode.
-
A standardized solution of acid (e.g., HCl) or base (e.g., KOH) is added in small, precise volumes.
-
The pH of the solution is recorded after each addition of the titrant.
-
The pKa is determined by analyzing the resulting titration curve. The inflection point of the curve corresponds to the equivalence point, and the pKa can be calculated from the pH at the half-equivalence point.[11] Specialized software is often used to fit the data and derive precise pKa values.[11]
-
3. Determination of Metabolic Stability
In vitro microsomal stability assays are widely used to predict in vivo metabolic clearance.
-
Principle: This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), present in liver microsomes.
-
Procedure:
-
The test compound is incubated with a suspension of liver microsomes (e.g., from human or mouse) at 37°C.
-
The metabolic reaction is initiated by adding a cofactor-generating system, typically NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).
-
The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS to quantify the remaining amount of the parent compound.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. This data can be used to determine the compound's half-life (t₁/₂) and intrinsic clearance.[12]
-
Visualizing the Bioisosteric Replacement Workflow
The following diagram illustrates the logical workflow in drug discovery when considering azaspiro[3.3]heptane as a bioisostere.
Caption: Workflow for bioisosteric replacement of a traditional heterocycle with an azaspiro[3.3]heptane analog.
References
- 1. researchgate.net [researchgate.net]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. evotec.com [evotec.com]
- 12. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of Spiro[3.3]heptane-Containing Compounds
For researchers and scientists in the fast-paced world of drug development, optimizing a compound's metabolic stability is a critical step toward clinical success. The early identification of metabolically labile motifs can save invaluable time and resources. In recent years, the spiro[3.3]heptane scaffold has emerged as a promising bioisostere for various cyclic moieties, offering a unique three-dimensional architecture. This guide provides a comparative assessment of the metabolic stability of compounds incorporating this scaffold, supported by experimental data and detailed protocols to aid in the design of more robust drug candidates.
The replacement of traditional chemical groups with bioisosteres is a common strategy in medicinal chemistry to enhance a drug's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The spiro[3.3]heptane motif has been explored as a saturated, rigid bioisostere for commonly used aromatic rings, with the potential to improve metabolic stability by blocking sites of metabolism.[1][2]
Comparative Metabolic Stability Data
To illustrate the impact of incorporating a spiro[3.3]heptane moiety, this section presents in vitro metabolic stability data from a study on Sonidegib, an anticancer drug, and its spiro[3.3]heptane-containing analogs. The data was generated using a human liver microsomal stability assay.[3]
| Compound | Structure | Intrinsic Clearance (CLint) (μL/min/mg protein) | Half-life (t1/2) (min) |
| Sonidegib | Phenyl-containing parent drug | 18 | 93 |
| trans-analog | Spiro[3.3]heptane replaces meta-phenyl ring | 36 | 47 |
| cis-analog | Spiro[3.3]heptane replaces meta-phenyl ring | 156 | 11 |
Data sourced from a study on Sonidegib and its analogs.[3]
The results indicate that in this specific case, the introduction of the spiro[3.3]heptane ring in place of the meta-substituted phenyl ring in Sonidegib led to a decrease in metabolic stability, as evidenced by the higher intrinsic clearance and shorter half-life of the analogs.[3] This highlights the importance of empirical testing for each new chemical entity, as the effects of bioisosteric replacement can be highly context-dependent.
Experimental Protocols
The following is a detailed methodology for a typical in vitro liver microsomal stability assay, a common method for assessing the metabolic stability of compounds in early drug discovery.[4][5]
Objective:
To determine the rate of metabolism of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., compounds with known high and low metabolic turnover)
-
Acetonitrile (or other suitable organic solvent for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the working solutions of the test and control compounds by diluting the stock solutions in buffer.
-
Thaw the human liver microsomes on ice and prepare a microsomal suspension in the phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to each well containing the test compound or control compound.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Sample Processing:
-
After the final time point, centrifuge the 96-well plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the following equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
Visualizing the Process
To further clarify the experimental and biological processes, the following diagrams are provided.
Caption: Experimental workflow for a liver microsomal stability assay.
Caption: Simplified overview of drug metabolism pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Navigating Lipophilicity in Drug Discovery: A Comparative Guide to Spirocyclic Scaffolds
For researchers, scientists, and drug development professionals, managing a compound's lipophilicity is a critical aspect of optimizing its pharmacokinetic and pharmacodynamic properties. The incorporation of spirocyclic scaffolds has emerged as a powerful strategy to modulate these characteristics, often leading to improved drug-like properties. This guide provides an objective comparison of the lipophilicity, measured as logP and logD, of various spirocyclic scaffolds, supported by experimental data and detailed methodologies.
The three-dimensional nature of spirocycles offers a unique approach to navigating chemical space, providing a rigid framework that can lead to decreased lipophilicity and improved metabolic stability when compared to their flatter, non-spirocyclic, or aromatic counterparts.[1] Shifting from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons, a key feature of spirocycles, generally correlates with enhanced physicochemical and pharmacokinetic profiles.[1]
Quantitative Comparison of Lipophilicity
The following table summarizes the lipophilicity of various spirocyclic scaffolds. The data includes calculated logP (cLogP) values for parent hydrocarbon spirocycles to provide a baseline, alongside experimental logD values for more complex, medicinally relevant spirocyclic systems. The change in lipophilicity (ΔlogD) upon replacing common heterocyclic rings with spirocyclic analogues is also presented to highlight the impact of this structural modification.
| Spirocyclic Scaffold | Non-Spirocyclic Analogue | cLogP/logD of Spirocycle | logD of Analogue | ΔlogD (Spiro - Analogue) | Reference(s) |
| Spiro[3.3]heptane | - | 3.1 (cLogP) | - | - | [2] |
| Spiro[4.4]nonane | - | 4.2 (cLogP) | - | - | [3] |
| Spiro[3.4]octane | - | 3.7 (cLogP) | - | - | [4] |
| 2-Oxa-6-azaspiro[3.3]heptane derivative | Morpholine derivative | 1.6 | 2.8 | -1.2 | [1] |
| 2-Oxa-6-azaspiro[3.3]heptane derivative (Artefenomel analogue) | Morpholine derivative | Not specified | Not specified | -0.6 | [1] |
| 2,6-Diazaspiro[3.3]heptane derivative (N-Ac) | Piperazine derivative (N-Ac) | Not specified | Not specified | -0.9 | [1] |
| 2,6-Diazaspiro[3.3]heptane derivative (N-Me) | Piperazine derivative (N-Me) | Not specified | Not specified | -1.0 | [1] |
| C-linked 2-Azaspiro[3.3]heptane derivative | Piperidine derivative | Not specified | Not specified | -0.2 to -1.1 | [1] |
| N-linked 2-Azaspiro[3.3]heptane derivative | Piperidine derivative | Not specified | Not specified | +0.2 to +0.5 | [1] |
Impact of Spirocyclic Scaffolds on Lipophilicity
The data consistently demonstrates that the introduction of a spirocyclic center, particularly azaspiro[3.3]heptanes, tends to decrease the lipophilicity (logD) of a molecule when replacing more conventional six-membered heterocycles like morpholine and piperazine.[1] This effect, which can be as significant as a full log unit reduction, is counterintuitive as it involves the net addition of a carbon atom.[1] The reduction in lipophilicity is often attributed to an increase in the basicity of the nitrogen atom within the spirocyclic system.[1] However, the orientation of the connection to the spirocycle is crucial, as N-linked 2-azaspiro[3.3]heptane derivatives have been shown to increase lipophilicity.[1]
Spirocyclic oxetanes also represent a valuable class of scaffolds for modulating physicochemical properties.[5][6] They can serve as bioisosteric replacements for gem-dimethyl or carbonyl groups, leading to increased aqueous solubility and reduced metabolic degradation, while also impacting lipophilicity.[5][6]
Experimental Protocol: Shake-Flask Method for logD Determination
The "shake-flask" method is a widely accepted and robust technique for the experimental determination of the octanol-water distribution coefficient (logD).[6] The following protocol outlines the key steps for this procedure.
Materials:
-
Test compound
-
1-Octanol (pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., pH 7.4 phosphate buffer, pre-saturated with 1-octanol)
-
Vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of 1-octanol and the aqueous buffer in a separatory funnel.
-
Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation.
-
Allow the phases to separate completely. The upper layer is the buffer-saturated 1-octanol, and the lower layer is the octanol-saturated buffer.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of the octanol-saturated buffer to achieve the desired starting concentration.
-
-
Partitioning:
-
Add a known volume of the buffer-saturated 1-octanol to the vial containing the compound in the aqueous buffer. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity of the compound.
-
Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
-
Phase Separation:
-
Centrifuge the vial at a sufficient speed and duration to ensure complete separation of the octanol and aqueous layers.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the upper (1-octanol) and lower (aqueous) phases.
-
Analyze the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS). A calibration curve should be prepared to ensure accurate quantification.
-
-
Calculation of logD:
-
The distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase: D = [Compound]octanol / [Compound]aqueous
-
The logD is then calculated by taking the base-10 logarithm of D: logD = log10(D)
-
By providing a quantitative comparison and a detailed experimental protocol, this guide aims to equip researchers with the necessary information to effectively utilize spirocyclic scaffolds in the design and optimization of novel drug candidates with improved physicochemical properties.
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character [mdpi.com]
- 3. Spiro(4.4)nonane | C9H16 | CID 78959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spiro(3.4)octane | C8H14 | CID 135980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unlocking New Chemical Space: A Comparative Guide to Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate in Lead Optimization
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. In this guide, we provide an in-depth comparison of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate, a unique spirocyclic building block, against traditional heterocyclic motifs like piperidine and morpholine. This guide delves into its impact on key lead optimization parameters, supported by experimental data and detailed protocols.
The strategic incorporation of novel building blocks during lead optimization is paramount for overcoming challenges in drug discovery, such as poor metabolic stability, low solubility, and off-target effects. This compound emerges as a promising scaffold, offering a rigid three-dimensional structure that can favorably influence the physicochemical properties of drug candidates.
Performance Comparison: A Leap in Physicochemical Properties
While direct comparative data for this compound is emerging, studies on the closely related 2-oxa-6-azaspiro[3.3]heptane scaffold provide compelling evidence of its advantages over conventional piperidine and morpholine rings. These spirocyclic systems have demonstrated the potential to lower lipophilicity and enhance metabolic stability, key attributes for developing successful drug candidates.[1][2][3]
| Property | This compound (Anticipated) | N-Boc-piperidine (Reference) | N-Boc-morpholine (Reference) |
| Lipophilicity (logD at pH 7.4) | Lower | Higher | Moderate |
| Aqueous Solubility | Higher | Lower | Moderate |
| Metabolic Stability (in vitro) | Higher | Lower | Moderate |
| 3D Shape/Scaffold Rigidity | High | Moderate (Chair/Boat Conformations) | Moderate (Chair Conformation) |
Note: The data for this compound is extrapolated from studies on analogous spirocyclic systems and represents anticipated trends.
The introduction of the spirocyclic oxetane moiety is a key differentiator. It can act as a polar equivalent to a gem-dimethyl group and is considered a valuable structural alternative to morpholine, often leading to improved hydrophilicity and aqueous solubility.[1] The rigid nature of the spiro[3.3]heptane core provides a well-defined exit vector for substituents, which can lead to more predictable interactions with biological targets and potentially enhance selectivity.[4]
Experimental Protocols: Assessing Key Optimization Parameters
To enable researchers to validate these properties in their own laboratories, we provide detailed methodologies for two critical in vitro assays in lead optimization: kinetic solubility and microsomal stability.
Kinetic Solubility Assay Protocol
This assay is crucial for the early-stage assessment of a compound's dissolution properties.
Materials and Equipment:
-
Test Compounds (dissolved in DMSO stock solutions)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or UV Spectrophotometer
-
Plate shaker/incubator
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach a steady state.[5]
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions. An increase in nephelometry units indicates precipitation and lower solubility.[6]
-
UV Spectroscopy: Alternatively, centrifuge the plate to pellet the precipitate. Measure the UV absorbance of the supernatant at a predetermined wavelength and calculate the concentration based on a standard curve.[7]
-
Microsomal Stability Assay Protocol
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, providing an early indication of its in vivo clearance.[8][9][10]
Materials and Equipment:
-
Test Compounds
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (with internal standard)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Compound Addition: Add the test compound to the microsomal suspension to a final concentration of 1 µM.
-
Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile with an internal standard.[8]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the rate of disappearance of the test compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10]
Visualizing the Workflow in Lead Optimization
The integration of this compound into a lead optimization campaign can be visualized as a structured workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
Spectroscopic Validation of Substituted 1-oxa-6-azaspiro[3.3]heptane Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-oxa-6-azaspiro[3.3]heptane scaffold is a valuable motif in medicinal chemistry, offering a rigid three-dimensional structure that can lead to improved pharmacological properties. The precise substitution on this core structure is critical for tuning its biological activity. This guide provides a comparative overview of the synthesis and spectroscopic validation of substituted 1-oxa-6-azaspiro[3.3]heptanes and their isomers, offering researchers a baseline for their own synthetic and analytical endeavors.
Comparison of Synthetic Methodologies
The synthesis of substituted oxa-azaspiro[3.3]heptanes can be broadly categorized into two main approaches:
-
Method A: Cyclization of a Pre-functionalized Acyclic Precursor. This common strategy involves the construction of the spirocyclic core through intramolecular cyclization of a precursor already bearing the desired substituent. This method offers good control over the final product's substitution pattern.
-
Method B: Post-functionalization of the Spirocyclic Core. In this approach, the unsubstituted 1-oxa-6-azaspiro[3.3]heptane core is first synthesized and then subsequently functionalized. This can be an efficient way to generate a library of analogs from a common intermediate.
Below is a comparative summary of representative synthetic routes to substituted oxa-azaspiro[3.3]heptanes.
| Method | Description | Starting Materials | Key Reagents | Typical Yield | Ref. |
| A1 | Two-step synthesis of a 6-aryl-substituted 2-oxa-6-azaspiro[3.3]heptane. | 3,3-bis(bromomethyl)oxetane, substituted aniline | Sodium hydroxide | 87% | [1] |
| A2 | Synthesis of N-tosyl-2-oxa-6-azaspiro[3.3]heptane followed by reductive amination. | 3-Bromo-2,2-bis(bromomethyl)propan-1-ol, p-toluenesulfonamide | KOH, NaBH(OAc)₃ | 58% (for tosylated intermediate) | [2] |
| B1 | Reductive amination of 2-oxa-6-azaspiro[3.3]heptane. | 2-oxa-6-azaspiro[3.3]heptane, Aldehyde/Ketone | NaBH(OAc)₃ | 49% | [2] |
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for representative substituted oxa-azaspiro[3.3]heptane derivatives. This data is crucial for confirming the successful synthesis and purification of these compounds.
¹H NMR Data (CDCl₃, 300 or 400 MHz)
| Compound | Ar-H (ppm) | -OCH₂- (ring) (ppm) | -NCH₂- (ring) (ppm) | -NCH₂- (subst.) (ppm) | Other (ppm) | Ref. |
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 7.95 (dd), 7.85 (dd), 6.95 (t) | 4.85 (s, 4H) | 4.10 (s, 4H) | - | - | [1] |
| 1-(benzo[d][2][3]dioxol-5-ylmethyl)-6-oxa-1-azaspiro[3.3]heptane | 6.84 (s), 6.73 (m) | 4.35 (q, 4H) | 2.51 (s, 2H), 2.30 (s, 2H) | 3.40 (s, 2H) | 5.95 (s, 2H, -OCH₂O-) | [2] |
| N-Tosyl-2-oxa-6-azaspiro[3.3]heptane | 7.75 (d), 7.35 (d) | 4.55 (s, 4H) | 3.90 (s, 4H) | - | 2.45 (s, 3H, -CH₃) | [2] |
¹³C NMR Data (CDCl₃, 75 or 100 MHz)
| Compound | Ar-C (ppm) | Spiro C (ppm) | -OCH₂- (ring) (ppm) | -NCH₂- (ring) (ppm) | -NCH₂- (subst.) (ppm) | Other (ppm) | Ref. |
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 158.4 (d), 140.4, 137.9 (d), 121.2, 115.1 (d), 108.8 (d) | 37.8 | 78.9 | 55.4 | - | - | [1] |
| 1-(benzo[d][2][3]dioxol-5-ylmethyl)-6-oxa-1-azaspiro[3.3]heptane | 147.4, 146.3, 132.4, 121.7, 109.0, 107.7 | 39.7 | 81.0 | 62.8, 61.1 | 53.3 | 100.7 (-OCH₂O-) | [2] |
| N-Tosyl-2-oxa-6-azaspiro[3.3]heptane | 143.5, 134.1, 129.7, 127.7 | 38.5 | 78.2 | 53.1 | - | 21.5 (-CH₃) | [2] |
IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | MS (m/z) | Ref. |
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 1616, 1580, 1518, 1342, 1279, 978 | 252.08 [M]⁺ | [1] |
| 1-(benzo[d][2][3]dioxol-5-ylmethyl)-6-oxa-1-azaspiro[3.3]heptane | 2931, 2860, 1607, 1489, 1243, 1040 | 261.1362 [M]⁺ | [2] |
| N-Tosyl-2-oxa-6-azaspiro[3.3]heptane | 1340, 1158, 980 | 253.0769 [M]⁺ | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures.
Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (Method A1)[1]
A mixture of 3,3-bis(bromomethyl)oxetane (1.2 equiv), 2-fluoro-4-nitroaniline (1.0 equiv), and powdered sodium hydroxide (2.5 equiv) in a suitable solvent is heated. The reaction progress is monitored by an appropriate technique such as TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane[2]
To a solution of potassium hydroxide and p-toluenesulfonamide in ethanol, 3-bromo-2,2-bis(bromomethyl)propan-1-ol is added. The reaction mixture is heated to reflux for an extended period (e.g., 90 hours). After cooling, the solvent is removed, and the residue is treated with aqueous KOH. The resulting solid is filtered, washed, and dried to yield the N-tosylated product.
Reductive Amination for the Synthesis of 1-(benzo[d][2][3]dioxol-5-ylmethyl)-6-oxa-1-azaspiro[3.3]heptane (Method B1)[2]
2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) and piperonal (1.3 equiv) are dissolved in a suitable solvent like methylene chloride. Sodium triacetoxyborohydride (2.5 equiv) is added, and the mixture is stirred at room temperature. After the reaction is complete, the product is isolated by extraction and purified by column chromatography.
Visualizing the Synthetic and Validation Workflow
The following diagrams illustrate the general workflows for the synthesis and spectroscopic validation of substituted 1-oxa-6-azaspiro[3.3]heptanes.
Caption: General synthetic strategies for substituted 1-oxa-6-azaspiro[3.3]heptanes.
Caption: Workflow for the spectroscopic validation of synthesized compounds.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal information for Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling structurally similar spirocyclic and oxetane-containing molecules in a laboratory setting.[1] It is crucial to handle this compound with caution, assuming it may be hazardous.[2] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Overview
While specific hazard data for this compound is not available, related compounds such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate are classified as harmful if swallowed or inhaled, and cause skin and serious eye irritation.[3][4] Therefore, a cautious approach assuming similar potential hazards is warranted.
Potential Hazards:
-
Harmful if swallowed.
-
May be harmful in contact with skin.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound.[1][6] The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing | Footwear |
| Handling Solid Compound (weighing, aliquoting) | Double nitrile gloves (ASTM D6978 rated)[1] | Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended if there is a risk of aerosolization.[1] | Fit-tested N95 or higher respirator if not handled in a certified chemical fume hood or ventilated balance enclosure.[1] | Disposable, solid-front lab coat with tight cuffs.[1] | Closed-toe shoes.[1][6] |
| Preparing Solutions | Double nitrile gloves (ASTM D6978 rated)[1] | Chemical splash goggles. A full-face shield is recommended.[1] | Work in a certified chemical fume hood.[1] | Disposable, solid-front, fluid-resistant lab coat with tight cuffs.[1] | Closed-toe shoes.[1][6] |
| Administering to Cell Cultures or Animals | Double nitrile gloves (ASTM D6978 rated)[1] | Safety glasses with side shields or chemical splash goggles.[1] | Work in a biological safety cabinet (BSC) or chemical fume hood.[1] | Disposable, solid-front, fluid-resistant lab coat with tight cuffs.[1] | Closed-toe shoes.[1][6] |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves.[1] | Chemical splash goggles and a full-face shield.[1] | Fit-tested N95 or higher respirator, as determined by the scale of the spill.[1] | Disposable, fluid-resistant, solid-front gown or coveralls.[1] | Chemical-resistant boots or disposable shoe covers over closed-toe shoes.[1] |
| Waste Disposal | Double nitrile gloves.[1] | Safety glasses with side shields.[1] | Not generally required if waste is properly contained.[1] | Lab coat.[1][6] | Closed-toe shoes.[1][6] |
Operational and Disposal Plans
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials. For some related compounds, refrigeration at 2-8°C is recommended. Store locked up.[3][4]
Handling Procedures
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Avoiding Contact: Avoid contact with skin, eyes, and clothing.[3][7] Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]
-
Hygiene: Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke when using this product.[4]
-
Weighing: Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood.[1]
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4]
-
If on Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[3][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][8]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Spill Response
-
Small Spills: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in the table above. Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area immediately. Contact your institution's EHS department.
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains; discharge into the environment must be avoided.[3]
Waste Disposal
-
Procedure: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[3]
-
Containers: Use designated, clearly labeled, puncture-resistant containers for waste.[1] Do not overfill waste containers.[1]
Experimental Protocols
While specific experimental protocols for this compound are not provided, general safe laboratory practices should always be followed. When developing a new procedure, a thorough hazard assessment is required to identify and mitigate risks.[9][10]
Visual Workflow for Safe Handling
Caption: Safe handling workflow from receipt to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. fishersci.com [fishersci.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
